Product packaging for Disialoganglioside Mixture(Cat. No.:)

Disialoganglioside Mixture

Cat. No.: B1163694
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Glycosphingolipids as Essential Membrane Components

Glycosphingolipids (GSLs) are fundamental components of eukaryotic cell membranes, consisting of a ceramide lipid anchor linked to a glycan (carbohydrate) chain. wikipedia.orgnews-medical.net These amphipathic molecules are embedded in the outer leaflet of the plasma membrane, with their hydrophobic ceramide tails interacting with other membrane lipids and their hydrophilic glycan chains extending into the extracellular space. sigmaaldrich.comoup.com This orientation allows them to participate in a wide array of biological functions, including cell-cell recognition, adhesion, and signal transduction. wikipedia.orgjst.go.jp GSLs are not uniformly distributed but are often found clustered in specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. nih.gov

Structural Classification within Complex Glycans

The structural diversity of GSLs is vast, with over 400 different glycan structures identified. news-medical.net This complexity arises from variations in the number, type, and linkage of monosaccharide units, as well as modifications to these sugars. nih.govmdpi.com GSLs can be broadly categorized as neutral or acidic. Acidic GSLs, known as gangliosides, are characterized by the presence of one or more sialic acid residues. wikipedia.org

Based on their core glycan structures, GSLs are classified into several series, including ganglio, globo, lacto, and neolacto series. wikipedia.org The biosynthesis of these complex structures originates from simpler precursors like glucosylceramide and lactosylceramide (B164483). nih.gov The addition of further sugar moieties by specific glycosyltransferases leads to the elongation and branching of the glycan chain, resulting in the immense diversity observed in nature. nih.gov

Interactive Table: Major Glycosphingolipid Series

SeriesCore StructurePrimary Distribution (in mammals)
Ganglio-series Based on gangliotetraose (B164665) (Galβ1-3GalNAcβ1-4Galβ1-4Glc)Nervous system, particularly the brain nih.gov
Globo-series Based on globotriaose (Galα1-4Galβ1-4Glc)Red blood cells, kidney nih.gov
Lacto-series Based on lactotetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc)Secretory organs, leukocytes nih.gov
Neolacto-series Based on neolactotetraose (B8180316) (Galβ1-4GlcNAcβ1-3Galβ1-4Glc)Hematopoietic cells, including leukocytes nih.gov

Distribution and Heterogeneity Across Tissues and Cell Types

The expression of GSLs is highly regulated and exhibits significant tissue and cell-type specificity. sigmaaldrich.commdpi.com For instance, ganglio-series GSLs are the predominant type in the brain, while globo-series are abundant on erythrocytes. nih.gov This differential distribution reflects the specialized functions of these molecules in different biological contexts. The composition of GSLs can also change dramatically during development and in disease states. jocs.jp For example, embryonic brains have high levels of simple gangliosides like GM3 and GD3, which are later replaced by more complex gangliosides such as GM1, GD1a, GD1b, and GT1b in the adult brain. nih.govjocs.jp This heterogeneity is crucial for the diverse roles GSLs play in cellular physiology. nih.gov

Defining Disialoganglioside Mixtures: Structural Commonality and Variability

A disialoganglioside mixture is a preparation containing several types of gangliosides that all share the characteristic of having two sialic acid residues in their glycan head groups. bioscience.co.uk These mixtures are often isolated from natural sources, such as bovine buttermilk. glpbio.com

Shared Sialic Acid Moieties and Ceramide Linkages

The defining feature of disialogangliosides is the presence of two sialic acid molecules. glpbio.com These negatively charged sugar residues are typically N-acetylneuraminic acid (Neu5Ac) in humans. nih.gov The sialic acids are attached to the core glycan chain, which is, in turn, glycosidically linked to a ceramide molecule. The ceramide portion, consisting of a sphingosine (B13886) backbone and a fatty acid, anchors the entire molecule within the cell membrane. wikipedia.orgnih.gov

Diversity in Glycan Chain Composition (e.g., GD1a, GD1b, GD2, GD3)

While all disialogangliosides possess two sialic acids, they exhibit significant structural diversity based on the arrangement of these sialic acids and the underlying neutral glycan chain. This variability gives rise to different series and individual types of disialogangliosides.

GD3: Belongs to the lacto-series and has a relatively simple structure with the two sialic acids linked to each other and attached to the inner galactose residue of lactosylceramide. It is a major ganglioside in embryonic brains. nih.govjocs.jp

GD2: A member of the ganglio-series, GD2 is structurally similar to GD3 but contains an additional N-acetylgalactosamine (GalNAc) residue. nih.govresearchgate.net It is prominently expressed in tumors of neuroectodermal origin, such as neuroblastoma and melanoma. wikipedia.orgnih.gov

GD1a and GD1b: These are more complex gangliosides belonging to the ganglio-series. They share the same core tetrasaccharide as GM1 but differ in the attachment point of the second sialic acid. In GD1a, the second sialic acid is attached to the terminal galactose, whereas in GD1b, it is attached to the inner galactose, linked to the first sialic acid. nih.govresearchgate.net

Interactive Table: Common Disialogangliosides

GangliosideSeriesKey Structural FeatureNotable Expression
GD3 LactoTwo sialic acids on the inner galactose of lactosylceramideEmbryonic neural tissue, melanoma cells jocs.jpresearchgate.net
GD2 GanglioDisialosyl group on the inner galactose of the gangliotrioside coreNeuroblastoma, melanoma, other neuroectodermal tumors wikipedia.orgnih.gov
GD1a GanglioSialic acids on both the inner and terminal galactose residuesAdult brain nih.gov
GD1b GanglioBoth sialic acids on the inner galactose residueAdult brain nih.gov

Historical Context of Disialoganglioside Research

The study of gangliosides began in the 1930s when Ernst Klenk first isolated a new type of glycolipid from the brains of patients with Tay-Sachs disease, which he termed "ganglioside." oup.com The term "disialoganglioside" emerged as our understanding of the structural complexity of these molecules grew, specifically to denote those with two sialic acid residues. The nomenclature system developed by Svennerholm in the 1960s, which uses G for ganglioside, D for di (two) sialic acids, and a number to indicate its chromatographic mobility, is still widely used today (e.g., GD2). nih.gov

Early research focused on the isolation and structural elucidation of various gangliosides from different tissues, particularly the brain. The development of techniques like thin-layer chromatography (TLC) and later, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, were instrumental in characterizing the diverse structures of disialogangliosides. oup.comnih.gov

In the latter half of the 20th century, research shifted towards understanding the biological functions of these molecules. The discovery that specific gangliosides, such as GD2, are highly expressed on the surface of certain cancer cells, like neuroblastoma, opened up new avenues for cancer immunotherapy. nih.govaacrjournals.org This has led to the development of monoclonal antibodies targeting GD2 for the treatment of these cancers. wikipedia.org Ongoing research continues to unravel the intricate roles of disialoganglioside mixtures in health and disease, highlighting their importance as biomarkers and therapeutic targets. researchgate.netnih.gov

Early Discoveries and Functional Hypotheses

The investigation of disialogangliosides began with their isolation and structural identification. Early research in the latter half of the 20th century identified these compounds as key components of the cell surface, particularly in the nervous system. A significant milestone in the field was the development of specific monoclonal antibodies in the 1980s, such as the murine antibody 3F8 against GD2 (developed in 1985) and the R24 antibody against GD3. nih.govnih.gov These tools were instrumental in detecting and characterizing the expression of specific disialogangliosides in different tissues and cell types.

Initial functional hypotheses centered on the role of disialogangliosides in cell-cell recognition and adhesion. Studies from the 1980s and early 1990s suggested that GD2 played a role in the attachment of neuroblastoma and melanoma cells to the extracellular matrix. nih.gov This was supported by findings that the density of GD2 on cell lines correlated with the binding of anti-GD2 antibodies. nih.gov However, other early reports presented conflicting evidence, suggesting anti-adhesive properties. One study demonstrated that GD2 could act as a cellular receptor for tenascin-C, an extracellular matrix protein, which led to cell detachment from fibronectin. frontiersin.org Further research using osteosarcoma cells showed that overexpression of GD2 resulted in increased cell motility. frontiersin.org These early findings established disialogangliosides as modulators of cell interaction with their environment, sparking further investigation into their multifaceted roles.

Evolution of Analytical and Biological Characterization Techniques

The understanding of disialogangliosides has evolved in lockstep with advancements in analytical and biological technologies. nih.gov

Early analytical methods for characterizing these compounds relied heavily on extraction from tissues, followed by purification and separation using Thin-Layer Chromatography (TLC) . The identity of the separated gangliosides could then be confirmed using more specific techniques like immunothin-layer chromatography , which employs monoclonal antibodies to detect the target molecule. nih.gov For determining the location of disialogangliosides within tissues, immunohistochemical staining using specific antibodies like 3F8 and R24 was a crucial technique. nih.gov While foundational, these methods required relatively large amounts of material and provided limited structural detail.

The landscape of analytical chemistry has since undergone a significant transformation, moving towards methods that offer greater sensitivity, specificity, and throughput. researchgate.net Modern ganglioside analysis frequently employs Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS). This powerful technique allows for precise mass determination and detailed structural elucidation from very small sample sizes, revealing the fine details of the glycan structure and the ceramide backbone.

For biological characterization, the development of monoclonal antibodies was a watershed moment, enabling researchers to probe the function of specific disialogangliosides. nih.govnih.gov These antibodies became essential tools for a variety of applications, from identifying GD2 and GD3 on tumor cells to studying their influence on cell adhesion and migration. frontiersin.orgnih.gov The ability to generate these specific probes paved the way for more sophisticated biological assays to explore the signaling pathways influenced by gangliosides and their interactions with receptor proteins, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). researchgate.net

Interactive Data Table: Expression of Disialogangliosides GD2 and GD3 in Human Soft Tissue Sarcomas (1992 Study) nih.gov

Histologic TypeNumber TestedGD2 Positive (%)GD3 Positive (%)Intensity of Staining
Liposarcoma11100%100%Strong
Fibrosarcoma5100%100%Strong
Malignant Fibrous Histiocytoma1493%86%Strong
Leiomyosarcoma10100%90%Strong
Spindle Cell Sarcoma4100%100%Strong
Embryonal Rhabdomyosarcoma560%40%Weak
Synovial Sarcoma786%71%Weak
Total 56 93% 88% Varied

Properties

Molecular Weight

mixture

Appearance

Unit:0.5 mg/ml, 1mlSolvent:chloroform/methanol/DI water, 2:1:0.1Purity:mixturePhysical liquid

Synonyms

Disialoganglioside Mixture (qualitative mixture)

Origin of Product

United States

Biosynthesis, Metabolism, and Regulation of Disialogangliosides

Enzymatic Pathways of Disialoganglioside Synthesis

The creation of disialogangliosides is a stepwise process that occurs within the Golgi apparatus, involving the sequential addition of sugar units to a ceramide base. This intricate synthesis is managed by a variety of specific glycosyltransferases.

Roles of Sialyltransferases in GD3 and GD2 Formation

The synthesis of disialogangliosides begins with simpler gangliosides. The enzyme ST3Gal5, also known as GM3 synthase, plays a foundational role by converting lactosylceramide (B164483) into the monosialoganglioside GM3. medlineplus.govmedlineplus.govnih.gov This initial step is a prerequisite for the formation of more complex gangliosides. medlineplus.govmedlineplus.govnih.gov

Following the production of GM3, the enzyme GD3 synthase, encoded by the ST8SIA1 gene, catalyzes the addition of a second sialic acid to GM3, forming the disialoganglioside GD3. nih.govfrontiersin.orggenecards.org This step is critical as GD3 is the precursor for the entire b-series of gangliosides. frontiersin.orgnih.gov The expression of ST8SIA1 is often a rate-limiting factor in the biosynthesis of GD3 and subsequent complex gangliosides like GD2. nih.gov

The formation of the disialoganglioside GD2 is then accomplished by the enzyme GD2 synthase (β4GalNT1), which adds an N-acetylgalactosamine (GalNAc) residue to GD3. nih.govnih.govmdpi.comoup.com The coordinated activity of these sialyltransferases is therefore essential for the production of GD2 and other complex disialogangliosides. mdpi.comnih.gov

Glycosyltransferase Contributions to Glycan Chain Elongation

Once the foundational disialoganglioside structures are formed, the glycan chains can be further extended by other glycosyltransferases. The enzyme β4GalNAcT1, also known as GM2/GD2 synthase, is responsible for converting GD3 into GD2. encyclopedia.pubmdpi.comnih.gov

The biosynthetic pathway can then continue to create more complex disialogangliosides, such as GD1b. This is achieved by the enzyme GD1b synthase (β3GalT4), which adds a galactose molecule to GD2. mdpi.comnih.gov The specific types and amounts of complex gangliosides a cell produces are determined by the expression and activity of these glycosyltransferases. semanticscholar.org

Ceramide Moiety Influence on Ganglioside Diversity

The ceramide part of a ganglioside, which consists of a sphingosine (B13886) base and a fatty acid, significantly contributes to the diversity of these molecules. nih.govmdpi.com Variations in the length and saturation of the fatty acid chain, as well as modifications to the sphingoid base, lead to a wide variety of ceramide structures. nih.govbiorxiv.org These structural differences can affect the biophysical properties of the gangliosides and the cell membranes in which they are located. mdpi.com For example, the length of the fatty acid chain can influence how the ganglioside is anchored in the membrane and its interactions with other membrane components. biorxiv.orgpnas.orgacs.org The synthesis of the ceramide backbone itself starts in the endoplasmic reticulum and is completed in the Golgi apparatus, where it becomes available for the addition of sugar chains to form gangliosides. frontiersin.org

Intracellular Trafficking and Membrane Integration of Disialogangliosides

After being synthesized in the Golgi apparatus, disialogangliosides are transported to their primary location, the plasma membrane, and integrated into the lipid bilayer.

Localization to Plasma Membrane and Subcellular Compartments

Disialogangliosides are primarily located in the outer leaflet of the plasma membrane, with their carbohydrate chains extending into the extracellular space. researchgate.netfrontiersin.org They are often found concentrated in specialized microdomains of the plasma membrane called lipid rafts. nih.gov These are ordered and dynamic regions of the membrane rich in cholesterol and sphingolipids that act as platforms for cell signaling. While most abundant in the plasma membrane, smaller quantities of gangliosides are also present in the membranes of subcellular organelles like the Golgi apparatus and endosomes, which reflects their movement through these compartments during their synthesis and turnover. jst.go.jpnih.govnih.gov

Mechanisms of Insertion into Lipid Bilayers

The integration of newly synthesized disialogangliosides into the plasma membrane is primarily thought to occur through vesicular transport from the Golgi apparatus. These gangliosides are incorporated into the inner surface of vesicles that bud off from the Golgi. When these vesicles fuse with the plasma membrane, the ganglioside's glycan headgroup is exposed to the outside of the cell. The hydrophobic ceramide tail anchors the molecule within the lipid bilayer. unimi.it The specific characteristics of the ceramide, such as the length and saturation of its fatty acid, influence the stability of this insertion and the ganglioside's interactions with other lipids in the membrane. mdpi.com Molecular dynamics simulations have suggested that surface loops on enzymes like B4GALNT1 can insert into the lipid bilayer, allowing the enzyme to access and process its lipid substrates. nih.gov

Interactive Data Tables

Enzymes in Disialoganglioside Synthesis

Enzyme Name Gene Function Precursor Product
GM3 Synthase ST3GAL5 Adds the first sialic acid Lactosylceramide GM3
GD3 Synthase ST8SIA1 Adds a second sialic acid GM3 GD3
GD2 Synthase B4GALNT1 Adds N-acetylgalactosamine GD3 GD2

Localization of Disialogangliosides

Cellular Location Concentration Function
Plasma Membrane (Outer Leaflet) High Cell signaling, adhesion, recognition
Lipid Rafts Enriched Signal transduction platforms
Golgi Apparatus Low Site of synthesis and processing

Disialoganglioside Degradation and Catabolism

The breakdown of disialogangliosides is a stepwise process occurring primarily within the lysosomes, the cell's recycling center. This catabolic pathway is essential for maintaining cellular homeostasis, and its disruption can lead to severe lysosomal storage diseases.

Roles of Glycosidases and Neuraminidases in Hydrolysis

The degradation of disialogangliosides is accomplished through the sequential action of specific lysosomal hydrolases, namely neuraminidases (also known as sialidases) and other glycosidases. creative-diagnostics.com Neuraminidases are responsible for cleaving the terminal sialic acid residues from the ganglioside's oligosaccharide chain. nih.govresearchgate.net For instance, the degradation of the disialoganglioside GD1a to the monosialoganglioside GM1 is initiated by a neuraminidase that removes one of the sialic acids. nih.govresearchgate.net Subsequently, other glycosidases, such as β-galactosidase and β-hexosaminidase, act to remove galactose and N-acetylgalactosamine residues, respectively. nih.gov

There are four known mammalian neuraminidases (Neu1, Neu2, Neu3, and Neu4), each with distinct substrate specificities and subcellular locations. plos.org Neu1, found in lysosomes, is active against a broad range of sialoglycoconjugates. plos.org Neu3 is primarily associated with the plasma membrane and shows a preference for ganglioside substrates. plos.orgpnas.org Neu4 is found in both lysosomes and mitochondria and participates in ganglioside catabolism. plos.org Studies have shown that Neu3 and Neu4 are particularly important in processing brain gangliosides. nih.govresearchgate.net The concerted action of these exoglycosidases ensures the complete breakdown of complex disialogangliosides into their constituent parts: ceramide, sugars, and sialic acid. researchgate.net

Regulatory Mechanisms of Disialoganglioside Expression

The expression of disialogangliosides on the cell surface is a highly regulated process, primarily controlled at the level of their biosynthesis rather than their degradation. frontiersin.org This synthesis involves a series of sequential additions of sugar and sialic acid units to a ceramide backbone, catalyzed by a group of enzymes called glycosyltransferases. researchgate.netresearchgate.net The strict control of these enzymes at multiple levels ensures the cell-type-specific and developmentally regulated patterns of ganglioside expression. researchgate.netresearchgate.net

Transcriptional Control of Glycosyltransferase Genes

The primary level of regulation occurs at the transcription of the genes encoding the specific glycosyltransferases. researchgate.netnih.gov The expression of these genes is tightly controlled in a tissue-specific and developmental stage-specific manner. researchgate.netnih.gov

Key enzymes in the biosynthesis of b- and c-series disialogangliosides include GM3 synthase (ST3GalV), GD3 synthase (ST8SiaI), and GD2/GM2 synthase (B4GALNT1). nih.govbiorxiv.org The promoters for many of these glycosyltransferase genes have been characterized. nih.govnih.gov A common feature is that they often lack typical TATA and CCAAT boxes but are rich in GC boxes, which are binding sites for transcription factors like Sp1. nih.govnih.gov Other transcription factors, such as AP2 and CREB, have also been shown to be involved in regulating the expression of these genes. researchgate.netnih.gov Furthermore, negative regulatory regions or silencers have been identified in the promoters of some glycosyltransferase genes, adding another layer of control. nih.gov For example, the cell-type-specific expression of the gene for GM2/GD2 synthase (B4GALNT1) may be regulated by the use of alternative promoters or the action of enhancers or silencers. nih.gov

Table 1: Key Glycosyltransferase Genes in Disialoganglioside Biosynthesis and their Regulation
Gene NameEnzymeFunction in PathwayKey Transcriptional RegulatorsReference
ST8SIA1GD3 synthaseCatalyzes the synthesis of GD3 from GM3, a key step for b- and c-series gangliosides.Sp1, AP2, CREB nih.govbiorxiv.org
B4GALNT1GM2/GD2 synthaseCatalyzes the synthesis of GM2 from GM3 and GD2 from GD3.Alternative promoters, enhancers, silencers nih.govplos.org
ST3GAL5GM3 synthaseCatalyzes the synthesis of GM3, the precursor for most complex gangliosides.HIF-1α (suppression under hypoxia) plos.orgnih.gov

Post-Translational Modification and Enzyme Activity Regulation

After the glycosyltransferase enzymes are synthesized, their activity can be further modulated by post-translational modifications. nih.govnih.gov This provides a more rapid mechanism for the cell to adjust its ganglioside profile in response to immediate needs.

Phosphorylation: One of the key regulatory mechanisms is phosphorylation. The activities of several sialyltransferases have been shown to be downregulated by protein kinase C (PKC) and can be reversed by membrane-bound phosphatases. nih.gov Conversely, the activity of N-acetylgalactosaminyltransferase can be upregulated by protein kinase A (PKA). nih.gov These phosphorylation events can affect the intracellular processing and transport of the enzymes. nih.gov

S-acylation: Recently, S-acylation (commonly known as palmitoylation) has been identified as a novel post-translational modification for several ganglioside glycosyltransferases, including ST3Gal-V, ST8Sia-I, and β4GalNAcT-I. portlandpress.com This modification occurs on conserved cysteine residues and may play a role in regulating the enzyme's function and localization. portlandpress.com

N-glycosylation: N-glycosylation is another critical post-translational modification that is important for the proper folding, stability, intracellular transport, and enzymatic activity of many glycosyltransferases. nih.govportlandpress.com

Microenvironmental Cues Influencing Expression

The expression of disialogangliosides is not solely an intrinsic cellular program but is also dynamically influenced by signals from the cellular microenvironment. researchgate.netd-nb.info

Hypoxia: Tumor hypoxia, or low oxygen condition, has been shown to alter ganglioside expression. For instance, hypoxia can decrease the expression of GM3 synthase (ST3GAL5) via the action of hypoxia-inducible factor 1-alpha (HIF-1α). nih.govresearchgate.net Conversely, hypoxic conditions have been reported to lead to the overexpression of GD3 synthase (ST8SIA1), the key enzyme for GD2 production, in some tumor cells. frontiersin.org

Cytokines: Immunostimulatory cytokines can also modulate ganglioside expression. Interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) have been shown to increase the expression of GD2 on cancer cells. frontiersin.org

Cellular and Subcellular Localization of Disialogangliosides

Plasma Membrane Distribution and Organization

Disialogangliosides are primarily located in the outer leaflet of the plasma membrane, with their ceramide portion embedded in the lipid bilayer and the complex carbohydrate chains extending into the extracellular space. aboutscience.euresearchgate.netfrontiersin.orgmdpi.comnih.gov This orientation allows them to participate in cell-cell recognition and interaction with molecules in the extracellular matrix. nih.gov The distribution of disialogangliosides on the cell surface is not uniform; instead, they exhibit a heterogeneous pattern, often concentrating in specific microdomains. nih.gov

Enrichment in Lipid Rafts and Membrane Microdomains

Disialogangliosides, along with other sphingolipids and cholesterol, are key components of specialized membrane microdomains known as lipid rafts. nih.govpnas.orgnih.govnih.gov These dynamic, ordered structures serve as platforms for signal transduction by concentrating or excluding specific proteins. nih.gov The lateral association of sphingolipids and cholesterol is a driving force in the formation of these rafts. pnas.org

Several studies have highlighted the presence of disialogangliosides, such as GD2 and GD3, within these microdomains. For instance, GD3 has been detected in lipid raft-like microdomains of the endoplasmic reticulum, Golgi apparatus, endosomes, and lysosomes. mdpi.com The enrichment of disialogangliosides in these rafts is crucial for their function. For example, the localization of GD2 in lipid rafts can influence cell growth and invasion. mdpi.com Furthermore, the integrity of these microdomains is essential for certain cellular processes, as disruption of lipid rafts can impair signaling pathways. nih.govpnas.org

Lateral Interactions with Membrane Proteins and Lipids

Within the plasma membrane, disialogangliosides engage in lateral interactions with a variety of membrane proteins and other lipids, influencing their function and organization. frontiersin.orgnih.govmdpi.combiophysics-reports.org These interactions are often mediated by the carbohydrate headgroups of the gangliosides.

Research has shown that disialogangliosides can directly associate with receptor tyrosine kinases, modulating their signaling activity. For example, GD2 has been found to form complexes with integrins and focal adhesion kinase (FAK), impacting cell adhesion and signaling. nih.govnih.gov Similarly, GD3 can interact with the c-Met receptor, influencing cell proliferation and migration. mdpi.com Electron spin resonance studies have revealed that disialogangliosides like GD1b exhibit specific interactions with membrane proteins such as (Na+,K+)-ATPase. nih.gov These interactions can alter the motional freedom of the ganglioside lipid chains, indicating a close association with the protein. nih.gov

DisialogangliosideInteracting ProteinCellular ContextFunctional ConsequenceSource
GD2Integrins, Focal Adhesion Kinase (FAK)Small Cell Lung Cancer (SCLC) cells, Melanoma modelsModulation of cell adhesion, dephosphorylation of FAK, anoikis nih.gov
GD3c-Met ReceptorMelanoma cellsActivation of PI3K/Akt and MEK-ERK signaling, proliferation, invasion mdpi.com
GD1b(Na+,K+)-ATPase(Na+,K+)-ATPase-rich membranesMotional restriction of ganglioside lipid chains nih.gov

Subcellular Compartmentation Beyond the Plasma Membrane

While prominently found on the cell surface, disialogangliosides are not confined to the plasma membrane. They are also present in various intracellular compartments, participating in complex trafficking pathways that are essential for their synthesis, degradation, and signaling functions. researchgate.net

Endosomal and Lysosomal Pathways

Disialogangliosides can be internalized from the plasma membrane through endocytosis and transported through the endosomal-lysosomal pathway. frontiersin.orgnih.govplos.orgfrontiersin.org This trafficking is crucial for their catabolism and for the regulation of certain signaling events. Early endosomes serve as a key sorting station, from which gangliosides can be recycled back to the plasma membrane or directed towards late endosomes and lysosomes for degradation. frontiersin.orgplos.org

The fate of internalized gangliosides can be influenced by their structure. For example, the saturation of the ceramide acyl chain can affect whether a ganglioside is recycled or targeted for degradation. frontiersin.org The degradation process itself begins in the late endosomes, where sialidases remove sialic acids. frontiersin.org Abnormalities in the endosomal-lysosomal pathway can lead to the accumulation of lipids and are associated with various diseases. frontiersin.org For instance, in some cellular models, internalized disialogangliosides can be found in lysosomal compartments. aacrjournals.org

Intracellular Vesicular Trafficking

The movement of disialogangliosides between different cellular compartments is mediated by intracellular vesicular trafficking. mdpi.complos.org This process involves the budding and fusion of vesicles, which transport lipids and proteins between organelles such as the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. The biosynthesis of gangliosides begins in the ER and continues in the Golgi apparatus, from where they are transported to the plasma membrane. researchgate.netfrontiersin.org

Extracellular vesicles (EVs), including exosomes, also play a role in the intercellular transfer of disialogangliosides. mdpi.com These vesicles can be released from cells and carry a cargo of lipids, proteins, and nucleic acids to neighboring cells, thereby influencing their function. mdpi.com For example, GD3 has been found to co-fractionate with exosome markers, suggesting its secretion via this pathway. mdpi.com

Dynamic Redistribution in Response to Cellular Stimuli

The subcellular localization of disialogangliosides is not static but can be dynamically altered in response to various cellular stimuli. This redistribution is a key mechanism for regulating their involvement in cellular processes like signaling and apoptosis.

For example, in response to certain apoptotic stimuli, the disialoganglioside GD3 has been shown to translocate from the plasma membrane to the mitochondrial membranes. mdpi.com This relocalization is thought to be a critical step in initiating apoptosis-related events. Similarly, changes in the cellular environment, such as nutrient stress, can lead to phenotypic switching in neuroblastoma cells, which is associated with changes in the expression of surface markers like GD2. biorxiv.org Furthermore, in mutant Purkinje cells, an altered expression of 9-O-acetylated disialogangliosides is accompanied by a change in their subcellular distribution from the cell membrane to an internal, cytoplasmic location. nih.gov This dynamic redistribution highlights the responsive nature of disialoganglioside localization to cellular state and external cues.

Redistribution During Cell Attachment and Spreading

The spatial distribution of disialogangliosides on the cell surface undergoes significant changes during the processes of cell attachment and spreading onto extracellular matrix (ECM) components. Research has demonstrated that these glycolipids are not passive bystanders but are actively reorganized into structures critical for cell adhesion.

In human melanoma and neuroblastoma cells, the disialogangliosides GD2 and GD3 have been identified as key players in the initial events of cell-substrate interactions. nih.gov Studies using monoclonal antibodies have shown that GD2 and GD3 are localized in focal adhesion plaques, which are the sites where cells make contact with the substratum. nih.gov This localization is specific, as other cell surface antigens like melanoma-associated proteoglycan and class I histocompatibility antigens were not detected in these adhesion sites. nih.gov The involvement of these gangliosides is crucial in the early stages of attachment, with significant effects observed within the first five minutes of cell-substrate interaction. nih.govsemanticscholar.org

Further investigation into the dynamics of GD2 on human melanoma cells (M21 line) attaching to a fibronectin substrate revealed a preferential redistribution of GD2 into substrate-associated microprocesses. semanticscholar.orgnih.govnih.gov Using immunofluorescence and immunoelectron microscopy, researchers observed that as melanoma cells attach and spread, GD2 molecules cluster in the finger-like projections of the plasma membrane that make direct contact with the fibronectin. semanticscholar.orgnih.govrupress.org This specific recruitment of GD2 to these attachment-promoting microprocesses is not a general phenomenon for all surface antigens, highlighting its specialized role. nih.govnih.gov The functional importance of this redistribution is underscored by the finding that treating these cells with anti-GD2 monoclonal antibodies causes the cells to round up and detach from the fibronectin substrate, a process characterized by the disruption of these microprocesses. semanticscholar.orgnih.govrupress.org

The interaction between disialogangliosides and other cell adhesion molecules, such as integrins, is also critical. GD2 and GD3 have been shown to colocalize with β1 integrins at focal adhesion sites. oup.comoup.com Moreover, the vitronectin receptor (αvβ3 integrin) exists in a functional complex with disialogangliosides, which are involved in cell adhesion to both fibronectin and vitronectin. oup.comoup.com This suggests that disialogangliosides may work synergistically with integrin receptors to facilitate optimal cell adhesion, possibly by creating an appropriate electrostatic environment at the cell surface. semanticscholar.orgsemanticscholar.org

Cell TypeDisialogangliosideSubstrateKey Findings on RedistributionCitations
Human Melanoma CellsGD2, GD3Fibronectin, Vitronectin, Collagen, LamininLocalized in focal adhesion plaques at the cell-substratum interface. nih.govnih.gov
Human Melanoma Cells (M21)GD2FibronectinRedistributes and preferentially localizes into substrate-associated microprocesses during attachment and spreading. semanticscholar.orgnih.govrupress.org
Human Neuroblastoma CellsGD2Fibronectin, Vitronectin, Collagen, LamininInvolved in the initial attachment to various ECM proteins. nih.gov
L Cells (Murine Fibroblasts)Cell surface disialogangliosidesFibronectin (in the presence of Tenascin-C)Involved in a mechanism that inhibits fibronectin-mediated cell adhesion and spreading. oup.com

Internalization Mechanisms Following Receptor Binding

The binding of ligands, particularly monoclonal antibodies, to cell surface disialogangliosides can trigger the internalization of the resulting complex. This process is a critical aspect of the biological activity of these molecules and has significant implications for therapeutic strategies that target them. The internalization of anti-GD2 antibodies, for instance, is a recognized mechanism that can influence the efficacy of cancer immunotherapy. frontiersin.orgnih.gov

Receptor-mediated endocytosis is the primary pathway for the internalization of antibody-bound disialogangliosides. nih.gov This process allows cells to clear the antibody-target complexes from the surface, which can lead to the destruction of the antibody and may alter the surface expression of the antigen. nih.gov Studies on neuroblastoma cells have shown that anti-GD2 monoclonal antibodies, once bound to GD2 on the cell surface, are internalized. nih.govresearchgate.net This internalization can reduce the amount of antibody available on the cell surface to engage immune effector mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), thus representing a potential mechanism of immunotherapy resistance. nih.govnih.gov

The specific endocytic pathways involved can vary. Research suggests that both clathrin-mediated endocytosis (CME) and macropinocytosis could be involved in the internalization of anti-GD2 antibodies in neuroblastoma cells. nih.gov The use of pharmacological inhibitors has provided evidence for these pathways. For example, inhibitors of macropinocytosis (like EIPA) and clathrin-mediated endocytosis (like chlorpromazine) have been shown to reduce antibody internalization. nih.gov Interestingly, it's possible that different internalization processes may be triggered depending on the nature of the ligand binding. For some receptors, routine recycling may occur via one pathway (e.g., CME), while antibody binding and subsequent crosslinking of the antigen may switch the internalization to another pathway, such as macropinocytosis. nih.gov

Furthermore, the subcellular trafficking of different ganglioside variants can vary significantly. A study on modified GD3 gangliosides in melanoma cells found that while GD3 and 9-O-acetyl-GD3 remain predominantly on the cell surface or are found in lysosomal compartments, de-N-acetyl-GD3 is efficiently internalized into a non-lysosomal compartment following antibody binding. nih.gov This indicates that even minor structural changes to the ganglioside can dramatically affect its subcellular localization and trafficking upon receptor engagement. nih.gov

Cell TypeLigand/AntibodyDisialogangliosideInternalization Mechanism/PathwayKey FindingsCitations
Neuroblastoma CellsAnti-GD2 mAbs (e.g., Dinutuximab)GD2Receptor-mediated endocytosis (Clathrin-mediated, Macropinocytosis)Antibody internalization is a potential mechanism of immunotherapy resistance; can be inhibited by endocytosis inhibitors. nih.govresearchgate.net
Human Melanoma CellsAnti-de-N-Ac-GD3 mAb (SGR37)de-N-acetyl-GD3Adsorptive endocytosisEfficiently internalized into a compartment distinct from lysosomes. nih.gov
Human Melanoma CellsAnti-GD3 mAbGD3EndocytosisPredominantly remains on the cell surface; partly traffics to lysosomal compartments. nih.gov

Fundamental Biological Roles of Disialogangliosides in Physiological Processes

Disialogangliosides in Neurodevelopment and Neural Tissue Homeostasis

The intricate processes of brain development and the maintenance of a healthy nervous system are heavily reliant on the precise functions of various molecules, among which disialogangliosides play a pivotal role. These complex glycosphingolipids are dynamically expressed during different stages of neural development and contribute significantly to the structural and functional integrity of neural tissues.

Contribution to Neuronal Growth, Migration, and Myelination

Disialogangliosides are key players in the foundational processes of building the nervous system, including the proliferation and migration of neurons and the formation of the protective myelin sheath around axons. The disialoganglioside GD3 is particularly abundant during the development of the nervous system, where it is involved in processes such as cell migration and the extension of axons. nih.govoup.com As the nervous system matures, the levels of GD3 decrease, while more complex gangliosides become more prevalent. nih.gov

Another important disialoganglioside, 9-O-acetyl GD3, has been shown to be crucial for the migration of neurons during development. nih.gov Research indicates that this molecule is involved in the radial migration of cerebellar granule cells. nih.gov Furthermore, the presence of 9-O-acetyl GD3 in the growth cones of neurons and its association with integrins suggest its importance in the growth of axons. nih.gov

While direct research on the role of a broad "disialoganglioside mixture" in myelination is specific, the general importance of gangliosides in axon-myelin interactions is well-established. These interactions are critical for the formation and maintenance of myelin, the fatty sheath that insulates nerve fibers and enables rapid nerve impulse conduction.

Table 1: Role of Specific Disialogangliosides in Neuronal Development

Disialoganglioside Primary Role in Neurodevelopment Key Research Findings
GD3 Cell Migration and Axonal Extension Highly expressed during early nervous system development; levels decrease with maturation. nih.govoup.com
9-O-acetyl GD3 Neuronal Migration and Axonal Growth Essential for radial migration of cerebellar granule cells; found in neuronal growth cones. nih.gov

Role in Synaptogenesis and Synaptic Circuit Development

The formation of synapses, the specialized junctions where neurons communicate, is a fundamental process for establishing functional neural circuits. Gangliosides, as a class of molecules, are known to be essential for the formation and stabilization of these synaptic connections. nih.gov They contribute to the structural basis of learning and memory by supporting the integrity of neural circuits. nih.gov

Maintenance and Repair of Neural Tissue

The nervous system requires constant maintenance to ensure its proper function throughout life. Disialogangliosides play a significant role in the preservation and repair of neural tissues. The disialoganglioside GD3 is crucial for maintaining the population of neural stem cells (NSCs) in the postnatal brain. nih.govcaymanchem.combiorxiv.org NSCs are essential for continuous neurogenesis and for repairing damaged neural tissue. nih.gov Studies have shown that a deficiency in GD3 synthase, the enzyme responsible for producing GD3, leads to a significant loss of NSCs and impairs neurogenesis. caymanchem.com

Furthermore, in response to injury, the expression of certain gangliosides, including disialogangliosides, is altered, suggesting their involvement in the regenerative processes. nih.gov For instance, 9-O-acetyl GD3, which is prominent during development, is re-expressed in mature neurons that are undergoing regeneration. nih.gov The functions of disialogangliosides in neural tissue repair are thought to be mediated, in part, by their ability to modulate the activity of growth factor receptors and other signaling molecules. nih.gov

Disialogangliosides in Cell-Cell Recognition and Adhesion

The ability of cells to recognize and adhere to one another is fundamental to the formation of tissues and the coordination of cellular activities. Disialogangliosides, with their complex carbohydrate structures, act as important mediators in these processes.

Mediators of Intercellular Communication

Disialogangliosides located on the outer surface of the plasma membrane serve as recognition sites for other cells. nih.gov Their carbohydrate portions can bind to complementary molecules, such as lectins, on the surface of neighboring cells, initiating a cascade of intracellular signals. nih.gov This form of cell-cell communication is vital for a multitude of physiological processes.

For example, the disialoganglioside GD2 can be shed by tumor cells and incorporated into the membranes of nearby cells, potentially influencing their behavior. frontiersin.org This highlights a mechanism by which disialogangliosides can mediate communication not only through direct cell-to-cell contact but also through the local microenvironment. Furthermore, disialogangliosides can cluster with signaling proteins within specialized membrane microdomains known as lipid rafts, thereby regulating signal transduction pathways. frontiersin.org

Modulation of Cell-Extracellular Matrix Interactions

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and influences cellular behavior. Disialogangliosides play a critical role in mediating the interaction between cells and the ECM.

Research has demonstrated that the disialogangliosides GD2 and GD3 are involved in the attachment of cells to various ECM proteins, including fibronectin, vitronectin, laminin, and collagen. nih.govnih.gov This adhesion is crucial for cell migration, tissue organization, and wound healing. For instance, monoclonal antibodies that specifically target GD2 and GD3 can inhibit the attachment of melanoma and neuroblastoma cells to these ECM components. nih.govnih.gov

Moreover, disialogangliosides can cooperate with integrins, a major family of cell adhesion receptors that bind to the ECM. frontiersin.org The disialoganglioside GD2 has been shown to interact with integrin β1, and this association can enhance the malignant properties of melanoma cells. nih.govnih.gov This interaction suggests that disialogangliosides can modulate integrin function, thereby influencing cell adhesion, signaling, and motility. frontiersin.org The ability of disialogangliosides to influence these fundamental cellular processes underscores their importance in both normal physiology and in pathological conditions.

Table 2: Disialoganglioside Involvement in Cell Adhesion

Disialoganglioside Interacting Molecule/Structure Functional Outcome
GD2 and GD3 Extracellular Matrix Proteins (Fibronectin, Vitronectin, Laminin, Collagen) Mediate cell attachment to the ECM. nih.govnih.gov
GD2 Integrin β1 Modulates integrin-mediated cell adhesion and signaling. nih.govnih.gov
GD2 Tenascin-C Can lead to cell detachment from fibronectin, suggesting context-dependent roles. frontiersin.org

Disialogangliosides in Signal Transduction and Cellular Responsiveness

Disialogangliosides, complex glycosphingolipids embedded in the outer leaflet of the plasma membrane, are crucial architects of cellular communication. Their strategic location within specialized membrane microdomains known as lipid rafts allows them to interact with and modulate the function of a variety of signaling proteins. This interaction is fundamental to their role as mediators and modulators of signal transduction, influencing how cells perceive and respond to their environment. nih.gov By associating with membrane proteins and other lipids, disialogangliosides can regulate the responsiveness of signaling molecules, thereby impacting a wide array of physiological processes. nih.govnih.gov

Modulation of Receptor Tyrosine Kinase Activity (e.g., cMET, EGFR, VEGFR)

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to growth factors, trigger signaling cascades controlling cell survival, proliferation, differentiation, and migration. Gangliosides, including disialogangliosides, can directly engage with RTKs within lipid rafts, altering the structure of these microdomains and consequently dysregulating receptor activity. nih.govnih.gov

Research indicates that a variety of gangliosides can inhibit the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This modulation suggests a mechanism by which disialogangliosides can fine-tune cellular responses to growth factors. Further illustrating this complex interplay, the transcriptional repressor GC-binding factor 2 (GCF2), which targets the EGFR promoter, has been shown to interact with Dishevelled (Dvl), a key protein in the Wnt signaling pathway, suggesting a potential crosstalk between these signaling networks influenced by ganglioside-related factors. elsevierpure.com

The activity of other RTKs is also under the influence of disialogangliosides. For instance, in neuroblastoma cells, a decrease in the quantity of the disialoganglioside GD2 has been observed to reduce signaling through the c-Met receptor. nih.gov The Vascular Endothelial Growth Factor (VEGF) signaling axis, critical for angiogenesis, is mediated by its receptors VEGFR-1 and VEGFR-2. mdpi.com The activation of VEGFR-2 by its ligand VEGFA is a pivotal step in neovascularization, and its signaling is dependent on the receptor's internalization. nih.gov While direct modulation of VEGFR by specific disialogangliosides is an area of ongoing investigation, the established principle of ganglioside influence over RTK function within lipid rafts suggests a likely regulatory role. nih.govnih.gov

Receptor Tyrosine KinaseObserved Modulation by Disialogangliosides/Related GangliosidesResearch Finding
cMET Reduced signalingA decrease in GD2 quantity was linked to reduced c-Met signaling in neuroblastoma cells. nih.gov
EGFR Inhibition of phosphorylationA variety of gangliosides have been shown to inhibit the tyrosine phosphorylation of EGFR. nih.gov
VEGFR Potential modulationAs RTKs, VEGFRs are likely modulated by the lipid raft environment, which is heavily influenced by gangliosides. nih.govnih.gov VEGFA induces VEGFR2 internalization via macropinocytosis, a process essential for signaling. nih.gov

Involvement in Wnt Signaling Pathways

The Wnt signaling pathway is an evolutionarily conserved cascade that is fundamental to embryonic development and adult tissue maintenance, regulating processes such as cell proliferation, fate determination, and migration. mdpi.comnih.gov The pathway is complex, with multiple branches, including the canonical β-catenin pathway and non-canonical pathways like the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways. nih.govnih.gov

Emerging evidence points to a role for disialoganglioside-associated proteins in modulating Wnt signaling. A significant link has been identified between GC-binding factor 2 (GCF2) and Dishevelled (Dvl), a central scaffolding protein in the Wnt pathway. elsevierpure.com Dvl is crucial for relaying the signal from the Wnt receptor complex to downstream effectors in all branches of the pathway. nih.gov The interaction between GCF2 and Dvl strongly suggests that GCF2 is involved in the Wnt-noncanonical PCP signaling pathway. elsevierpure.com This pathway is critical for coordinating cell polarity and directional movements during development. nih.gov This connection implies that disialogangliosides, through associated proteins, may influence cellular architecture and migration by tapping into the Wnt signaling network.

Wnt Pathway ComponentInteracting ProteinImplied Role of Disialoganglioside-Associated Protein
Dishevelled (Dvl) GC-binding factor 2 (GCF2)GCF2, which interacts with Dvl, is suggested to play a role in the Wnt-noncanonical Planar Cell Polarity (PCP) signaling pathway, potentially regulating the cytoskeleton and cell migration. elsevierpure.com

Regulation of Intracellular Signaling Cascades (e.g., FAK/AKT, MAPK, NFκB)

Downstream of membrane receptors, disialogangliosides continue to exert their influence by modulating key intracellular signaling hubs that govern a multitude of cellular functions.

FAK/AKT Signaling: The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, affecting cell adhesion, spreading, and migration. nih.govnih.gov The disialoganglioside GD3 has been shown to inhibit FAK activity. nih.gov Conversely, disrupting the function of another ganglioside, GT1b, leads to the activation of FAK and the related kinase Src. nih.gov This FAK activation is an important step in regulating the cell cycle. nih.gov

The AKT (or Protein Kinase B) signaling pathway is a cardinal node for cell proliferation and survival. nih.gov It is activated downstream of Phosphoinositide 3-kinase (PI3K). nih.gov Research demonstrates that modulating the cellular content of gangliosides like GD3 and GT1b affects PI3K activation, which in turn is a critical intermediate for signaling pathways that lead to cell spreading. nih.gov Specifically, the disialoganglioside GD2 has been implicated in modulating the AKT/mTOR/IRF-1 pathway. nih.gov

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. mdpi.com FAK can mediate the activation of the MAP kinase pathway, highlighting a point of crosstalk between integrin and growth factor signaling. nih.gov The p38 MAPK pathway, in particular, is strongly activated by cellular stress and cytokines and plays a key role in regulating inflammation. jci.orgmdpi.com

NFκB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in the nervous system and in regulating immune and inflammatory responses. nih.gov Its activation can be influenced by upstream signaling cascades, including the MAPK pathway. For example, certain long non-coding RNAs have been shown to attenuate both p38 MAPK signaling and NF-κB. mdpi.com This suggests that by modulating cascades like p38 MAPK, disialogangliosides could indirectly influence NF-κB activity and the subsequent expression of inflammatory genes.

Signaling CascadeModulation by Disialogangliosides/Related GangliosidesKey Research Findings
FAK Inhibition/ActivationGD3 inhibits FAK activity, while functional blockade of GT1b activates FAK. nih.gov
AKT Modulation of upstream activatorsModulation of GD3 and GT1b affects PI3K, an upstream activator of AKT. nih.gov A decrease in GD2 reduces AKT pathway signaling. nih.gov
MAPK Indirect regulation via FAKFAK, whose activity is modulated by gangliosides, can regulate the MAP kinase pathway. nih.govnih.gov
NFκB Potential indirect regulationBy modulating upstream kinases like p38 MAPK, disialogangliosides may indirectly influence NF-κB signaling. mdpi.com

Disialogangliosides and Immune System Modulation in Normal Physiology

In addition to their roles in cellular signaling, disialogangliosides are significant modulators of the immune system. Their expression on the surface of cells allows them to interact directly with immune cells and proteins, thereby influencing the nature and intensity of immune responses.

Influence on Immune Cell Activation and Proliferation

Gangliosides can exert a potent immunosuppressive effect. Studies have shown that they can interfere with the proliferation of lymphocytes, a cornerstone of the adaptive immune response. nih.gov This inhibition is achieved, in part, by depleting interleukin-2 (B1167480) (IL-2) in a dose-dependent manner, preventing this critical growth factor from binding to its receptor on activated T cells. nih.gov

The function of antigen-presenting cells is also under ganglioside influence. Treating dendritic cells (DCs) with a variety of gangliosides, including the disialogangliosides GD2 and GD1a, impairs their ability to mature and activate T cells. nih.gov This results in a diminished T cell proliferative response. nih.gov Furthermore, certain gangliosides, such as GM1, GD1b, and GT1b, can directly bind to and inhibit the activity of interferon-beta (IFN-β), a cytokine that enhances the cytotoxic activity of Natural Killer (NK) cells. nih.gov This demonstrates a direct mechanism by which these molecules can temper innate immune surveillance. nih.gov

Role in Inflammatory Signaling Pathways

Disialogangliosides are also implicated in the regulation of inflammatory signaling pathways. The p38 MAPK pathway, which is subject to modulation by ganglioside-regulated kinases, is a central player in orchestrating the cellular response to inflammation. jci.org Similarly, the Wnt signaling pathway, which has been linked to ganglioside-associated proteins, can regulate the expression of pro-inflammatory cytokines. elsevierpure.commdpi.com By influencing these major inflammatory cascades, disialogangliosides can help to fine-tune the inflammatory environment in tissues. An example of this is the observation that overexpression of GD3 synthase, leading to an accumulation of GD2, can down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in inflammatory responses and immune cell trafficking. nih.gov

Molecular Mechanisms of Disialoganglioside Mediated Cellular Events

Direct Binding and Interaction with Proteins

The carbohydrate head groups of disialogangliosides extend into the extracellular space, acting as recognition sites and binding partners for a variety of proteins. nih.govnih.gov These interactions are crucial for mediating biological functions and are often highly specific.

Disialogangliosides are not randomly distributed throughout the plasma membrane but are frequently concentrated in specialized membrane microdomains known as lipid rafts. nih.gov These platforms are enriched in cholesterol, sphingolipids, and a select group of signaling proteins. youtube.com The hydrophobic ceramide portion of the ganglioside, with its typically long and saturated hydrocarbon chains, facilitates its partitioning into these ordered domains, anchoring it firmly within the membrane. nih.govnih.gov Within these rafts, disialogangliosides form functional complexes with various proteins, influencing their conformation and activity. This compartmentalization brings interacting molecules into close proximity, creating a hub for signal transduction. youtube.comnih.gov For instance, research has identified specific interactions between the disialoganglioside GD3 and proteins like the mitochondrial fission protein, Dynamin-1-like protein (Drp1), illustrating the formation of distinct glycosphingolipid-protein complexes. nih.gov

Table 1: Examples of Disialoganglioside-Interacting Proteins

Disialoganglioside Interacting Protein/Molecule Cellular Context/Function Reference
GD2 Anti-GD2 Antibody (e.g., ch14.18) Immunotherapy target in neuroblastoma nih.govnih.gov
GD2 GD2-specific Chimeric Antigen Receptor (CAR) Engineered receptor on NK cells for tumor cell lysis nih.govnih.gov
GD3 Siglec-7 Inhibition of Natural Killer (NK) cell cytotoxicity nih.gov

The complex oligosaccharide structures of disialogangliosides allow for highly specific binding to extracellular proteins, such as lectins, on the surface of adjacent cells. nih.gov This molecular recognition is a key mechanism in cell-cell communication and immune surveillance. nih.gov

A prominent example involves the Siglec (sialic-acid-binding immunoglobulin-like lectin) family of proteins. Siglec-7, an inhibitory receptor expressed on the surface of Natural Killer (NK) cells, shows a binding preference for glycans containing an α2-8-linked disialic acid motif, which is a defining feature of b-series gangliosides like GD3. nih.gov The binding of GD3 on a target cell to Siglec-7 on an NK cell can suppress the NK cell's cytotoxic activity, representing a potential immune evasion mechanism for cancer cells overexpressing GD3. nih.gov

Furthermore, the disialoganglioside GD2 is a well-characterized tumor-associated antigen, particularly in neuroblastoma. nih.govnih.gov Its high expression on cancer cells and limited presence in normal tissues make it a specific target for immunotherapies, including monoclonal antibodies and chimeric antigen receptor (CAR) T-cell or NK-cell therapies, which are designed to recognize and bind exclusively to GD2. nih.govnih.gov

Influence on Membrane Fluidity and Organization

Beyond direct protein binding, disialogangliosides play a structural role by influencing the physical properties of the cell membrane, including its fluidity and the organization of signaling platforms. nih.govyoutube.com

As key components of lipid rafts, disialogangliosides contribute to the creation of membrane domains that are more ordered and less fluid than the surrounding bilayer. youtube.comyoutube.com These rafts function as organizing centers, assembling signaling receptors and downstream effector molecules into functional units. youtube.com By clustering specific proteins, such as B-cell receptors and associated kinases, these microdomains enhance the efficiency and specificity of signal transduction pathways. youtube.com The presence of disialogangliosides helps to stabilize these compartments, ensuring that signaling molecules are properly localized to initiate cellular responses. nih.gov This compartmentalization is essential for processes such as growth factor signaling. nih.gov

Allosteric Modulation of Enzyme Activity

Allosteric regulation occurs when a molecule binds to an enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govyoutube.com This modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. nih.gov

Gangliosides, by virtue of their ability to interact with membrane proteins, are capable of acting as allosteric modulators. While specific kinetic studies on disialoganglioside mixtures are not extensively detailed, the principle has been demonstrated with other gangliosides. For example, the ganglioside GM3 has been shown to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR). nih.gov This inhibition is thought to occur through the binding of the ganglioside's carbohydrate headgroup to the receptor, which induces a conformational change that reduces its kinase activity. nih.gov This type of interaction, where a lipid molecule modulates the function of a receptor tyrosine kinase without binding to its active site, is a classic example of allosteric regulation. It is plausible that disialogangliosides similarly regulate the activity of various membrane-associated enzymes and receptors, fine-tuning signaling pathways directly from within the plasma membrane.

Table 2: Compound Names Mentioned

Compound Name
Disialoganglioside
GD2
GD3
GD1b
GT1b
GM1
GM3
Glycosphingolipid (GSL)
Sphingolipid
Cholesterol
Ceramide
N-acetylgalactosamine (GalNAc)
Epidermal Growth Factor (EGF)

Regulation of Membrane-Bound Enzymes (e.g., Neuraminidase)

Disialogangliosides play a significant role in modulating the activity of membrane-bound enzymes, thereby influencing cellular signaling and metabolism. A key example of this regulation is their effect on neuraminidase, an enzyme that cleaves sialic acid residues from glycoconjugates.

The activity of membrane-bound neuraminidase on ganglioside substrates is intricately regulated by the physical properties of the cell membrane, such as its fluidity and composition. nih.govnih.gov Studies on membrane-bound neuraminidase from calf brain have shown that the degradation of the disialoganglioside GD1a is significantly influenced by the microviscosity of the membrane. nih.govnih.gov An increase in membrane fluidity, which can be induced by general anesthetics like halothane, enhances the lateral diffusion of GD1a within the membrane. nih.gov This increased mobility raises the probability of GD1a encountering and interacting with the active site of membrane-bound neuraminidase, leading to a higher rate of its hydrolysis. nih.gov

This regulation extends beyond neuraminidase to other enzymes involved in glycosphingolipid biosynthesis, such as glycosyltransferases. nih.gov The activity of these enzymes is influenced by their lipid environment within the Golgi apparatus and at the cell surface, the availability of substrates, and the presence of divalent cations. nih.gov The compartmentalization of these enzymes and their substrates within specific membrane microdomains, or "glycosynapses," is crucial for the controlled synthesis and degradation of complex gangliosides. unimi.it

Generation of Intracellular Second Messengers

Disialogangliosides are not merely structural components of the cell membrane; they are active participants in signal transduction, capable of initiating cascades that lead to the generation of intracellular second messengers. These signaling events can have profound effects on cell fate, including proliferation, differentiation, and apoptosis. While the direct generation of classical second messengers like diacylglycerol or cyclic nucleotides by disialogangliosides is an area of ongoing research, their role in initiating signaling pathways that culminate in apoptosis is well-documented. nih.govnih.gov

Involvement of Disialogangliosides in Pathophysiological Conditions: Preclinical and Mechanistic Insights

Disialogangliosides in Neurological Disorders (Mechanistic Aspects in Models)

The intricate balance of ganglioside composition is crucial for the proper functioning of the central nervous system (CNS). frontiersin.orgnih.gov Disruptions in this balance, particularly involving disialogangliosides, are associated with several neurological disorders. researchgate.netchemrxiv.org Animal models and in vitro studies have been instrumental in elucidating the underlying mechanisms. nih.gov

Role in Neuroinflammatory Processes (e.g., Microglial Secretion of GD3 and Oligodendrocyte Apoptosis)

Neuroinflammation is a common feature of many neurological diseases, and emerging evidence points to a significant role for disialogangliosides in this process. semanticscholar.org Specifically, the disialoganglioside GD3 has been identified as a key mediator in the inflammatory cascade within the CNS. d-nb.info

Under inflammatory conditions, such as those mimicked by exposure to lipopolysaccharide, microglia, the resident immune cells of the brain, are activated and secrete GD3. d-nb.infonih.govuni-konstanz.de This secreted GD3 has a particularly potent and selective toxic effect on oligodendrocytes, the myelin-producing cells of the CNS. d-nb.infonih.govuni-konstanz.de The interaction of GD3 with oligodendrocytes triggers a cascade of events leading to their death via apoptosis. d-nb.infonih.govuni-konstanz.de This process is characterized by the degeneration of cellular processes, chromatin condensation, and the release of cytochrome c from mitochondria. d-nb.infonih.gov Interestingly, this induced apoptosis appears to be caspase-independent, suggesting a unique cell death pathway. d-nb.infonih.gov The specific susceptibility of oligodendrocytes to GD3-mediated damage suggests that elevated levels of this ganglioside, as seen in certain demyelinating diseases, may be a direct contributor to the pathology. d-nb.inforesearchgate.net

Furthermore, ganglioside GD3 has been shown to be upregulated in microglia following global cerebral ischemia. nih.gov This upregulation is linked to the phagocytic activity of microglia, suggesting that GD3 may play a role in the clearance of cellular debris after ischemic injury. nih.gov However, this GD3-mediated phagocytosis might also contribute to delayed neuronal death, highlighting the complex and context-dependent role of disialogangliosides in neuroinflammation. nih.gov

Association with Neurodevelopmental and Neurodegenerative Processes in Animal Models

The expression of gangliosides is tightly regulated during brain development and throughout life, and alterations in their composition are linked to both neurodevelopmental and neurodegenerative disorders. researchgate.netsemanticscholar.orgnih.gov Animal models have been critical in demonstrating the causal link between disialoganglioside dysregulation and the pathogenesis of these conditions. nih.govmdpi.com

Studies using genetically engineered mice have revealed that the absence of certain ganglioside biosynthetic enzymes leads to severe neurodegenerative phenotypes. frontiersin.orgsemanticscholar.org For instance, knockout mice for GM2/GD2 synthase exhibit age-dependent progressive neurodegeneration. semanticscholar.orgpreprints.org Similarly, mice lacking the ability to synthesize complex gangliosides (B4galnt1−/− mice) display Parkinson's disease-like motor impairments and degeneration of dopaminergic neurons. frontiersin.org These findings underscore the essential role of a complete ganglioside profile for neuronal maintenance and survival. semanticscholar.org

In the context of specific neurodegenerative diseases, changes in disialoganglioside levels have been observed. For example, altered ganglioside profiles are reported in models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. researchgate.netchemrxiv.org While it can be challenging to determine if these changes are a cause or a consequence of the disease, evidence suggests that impaired ganglioside synthesis can precede neurodegenerative changes. frontiersin.org The accumulation or deficiency of specific disialogangliosides can disrupt crucial cellular processes, contributing to the pathological cascade. frontiersin.orgnih.gov

Impact on Synaptic Plasticity and Neuronal Excitability in Model Systems

Gangliosides, including disialogangliosides like GD1a and GD1b, are involved in regulating ion channel function and neurotransmitter release. mdpi.com For example, GM1a and GD1a together help maintain neuronal calcium homeostasis, a critical factor for neuronal excitability and synaptic transmission. mdpi.com Furthermore, specific gangliosides have been shown to enhance synaptic plasticity. For instance, GM1 and GD1b can improve synaptic plasticity in the hippocampus, a brain region vital for memory. mdpi.com

Alterations in neuronal excitability and synaptic plasticity are implicated in various neurological and psychiatric disorders. nih.govmdpi.com While direct studies on the impact of specific disialoganglioside mixtures are ongoing, the established roles of individual gangliosides in these fundamental neuronal processes suggest that an imbalance in their composition could significantly disrupt neural circuit function. nih.gov

Disialogangliosides in Oncogenesis and Tumor Progression (Mechanistic Studies)

Beyond the nervous system, disialogangliosides have garnered significant attention for their roles in cancer. The aberrant expression of these molecules on the surface of tumor cells is not merely a marker but an active participant in driving the malignant phenotype. nih.govfrontiersin.org

Aberrant Expression and Regulation in Cancer Models

A hallmark of many cancers, particularly those of neuroectodermal origin, is the altered expression of gangliosides, with a notable increase in disialogangliosides like GD2 and GD3. nih.govresearchgate.netmdpi.comencyclopedia.pub While these gangliosides have limited expression in most normal adult tissues, they are often highly expressed in tumors such as neuroblastoma, melanoma, glioma, and certain sarcomas. nih.govresearchgate.netresearchgate.netnih.gov

The expression of these disialogangliosides is regulated by the activity of specific enzymes, primarily GD3 synthase (ST8SIA1), which converts the monosialoganglioside GM3 into the disialoganglioside GD3. frontiersin.orgamegroups.org GD3 can then be further converted to GD2. The upregulation of GD3 synthase is a common feature in many tumors and is associated with tumor development and progression. frontiersin.orgmdpi.com The relative expression of different glycosyltransferases determines whether a tumor will predominantly express GD2 and GD3 or other ganglioside series. mdpi.comencyclopedia.pub

Studies in various cancer models have confirmed this aberrant expression. For instance, GD2 is the major ganglioside in most human neuroblastoma cell lines and is found in high levels in patient plasma and tumor tissue. nih.gov Similarly, a high percentage of malignant glioma and medulloblastoma cell lines show significant GD2 expression. nih.gov In breast cancer, over half of the cases show GD2 expression, with the highest frequency in luminal subtypes. nih.gov This differential expression between normal and cancerous tissue makes disialogangliosides attractive targets for cancer therapies. nih.govresearchgate.net

Promotion of Malignant Phenotypes: Proliferation, Invasion, Motility, Adhesion, and Apoptosis Resistance in Cell Lines

The increased presence of disialogangliosides on cancer cells is functionally significant, contributing to several key aspects of malignancy. nih.govfrontiersin.orgconicet.gov.ar In vitro studies using various cancer cell lines have demonstrated that GD2 and GD3 promote proliferation, invasion, motility, and adhesion, while also conferring resistance to apoptosis. nih.govencyclopedia.pubmdpi.com

The mechanisms by which disialogangliosides exert these effects are multifaceted. They are known to modulate the function of cell surface receptors and signaling molecules within lipid rafts, specialized microdomains of the cell membrane. amegroups.orgoncotarget.com For example, in melanoma cells, GD3 can interact with and activate signaling pathways that promote cell growth and migration. encyclopedia.pub Transfection of GD3 synthase into melanoma cells that were previously GD3-deficient restored their proliferative and migratory capabilities. encyclopedia.pub

In small cell lung cancer (SCLC), GD2 expression is linked to increased cell growth and invasion. nih.govfrontiersin.org It is thought that GD2 may enhance glutamine uptake, a key nutrient for tumor growth, by recruiting specific transporters into lipid rafts. nih.gov In gliomas, GD2 expression correlates with increased cell growth, mobility, and invasiveness. nih.gov Similarly, in osteosarcoma, GD2 and GD3 expression is associated with enhanced invasion and motility. mdpi.com

Furthermore, disialogangliosides can protect cancer cells from programmed cell death (apoptosis). nih.govmdpi.com For instance, antibodies targeting GD2 can induce apoptosis in melanoma and SCLC cell lines. nih.govencyclopedia.pub This resistance to apoptosis is a critical factor in tumor survival and progression.

Interactive Data Table: Role of Disialogangliosides in Pathophysiological Conditions

ConditionDisialogangliosideModel SystemObserved EffectReference(s)
Neurological Disorders
NeuroinflammationGD3Murine Microglia/Oligodendrocyte Co-cultureMicroglial secretion of GD3 induces oligodendrocyte apoptosis. d-nb.infonih.govuni-konstanz.de
Global Cerebral IschemiaGD3Mouse ModelUpregulation in microglia, regulates phagocytosis. nih.gov
NeurodegenerationGD2/GD3GM2/GD2 Synthase Knockout MiceAge-dependent progressive neurodegeneration. semanticscholar.orgpreprints.org
Oncogenesis
NeuroblastomaGD2Human Neuroblastoma Cell LinesHigh expression, promotes proliferation and survival. nih.gov
MelanomaGD3/GD2Human Melanoma Cell LinesPromotes proliferation, motility, and adhesion. nih.govencyclopedia.pub
GliomaGD2Human Glioma Cell LinesAssociated with increased cell growth, mobility, and invasiveness. nih.govnih.gov
Small Cell Lung CancerGD2Human SCLC Cell LinesIncreases cell growth and invasion. nih.govencyclopedia.pub
OsteosarcomaGD2/GD3Human Osteosarcoma CellsCorrelated with increased invasion and motility. mdpi.com
Breast CancerGD2Human Breast Cancer Cell LinesEndogenous GD1b (a disialoganglioside) can induce apoptosis. researchgate.netnih.gov

Modulation of the Tumor Microenvironment (e.g., Angiogenesis, Immune Evasion) in Preclinical Models

Disialogangliosides, particularly GD2, play a significant role in shaping the tumor microenvironment (TME), thereby promoting cancer progression through mechanisms such as angiogenesis and immune evasion. nih.goviiarjournals.org In preclinical models, the overexpression and shedding of GD2 by tumor cells into the TME have been shown to modulate the function of normal cells present, fostering an environment conducive to tumor growth. nih.gov This modulation includes supporting angiogenesis and enabling the tumor to escape immune surveillance. nih.gov

One of the key mechanisms of immune evasion driven by GD2 involves the inhibition of cellular immune responses. nih.gov GD2 shed from tumors can suppress the activity of lymphocytes and antigen-presenting cells. nih.gov Specifically, it has been shown to induce T-cell apoptosis, effectively dampening the anti-tumor immune response. nih.govresearchgate.net The presence of tumor-associated macrophages (TAMs) within the TME can further inhibit T-cell responses and contribute to this immunosuppressive state. researchgate.net Preclinical studies have demonstrated that the TME can impair the efficacy of antibody-based cancer therapies. aacrjournals.org However, strategies that target components of the TME, in conjunction with anti-GD2 therapies, have shown promise. For instance, in a neuroblastoma model, eliminating CD105-positive cells (which include mesenchymal stromal cells, endothelial cells, and macrophages) in the TME enhanced the therapeutic effect of the anti-GD2 antibody dinutuximab when combined with activated natural killer (NK) cells. aacrjournals.org

Neutrophils are also emerging as crucial effector cells in mediating the therapeutic effects of anti-GD2 antibodies. researchgate.net Mechanistic studies suggest that copper chelation can create an immune-primed TME by enhancing the infiltration and activity of Fc-receptor-bearing cells, especially neutrophils, thereby potentiating anti-GD2 antibody therapy in immunocompetent neuroblastoma models. researchgate.net Furthermore, anti-GD2 monoclonal antibodies are believed to work through several mechanisms of action, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which have been demonstrated in various preclinical studies. nih.govresearchgate.netresearchgate.net In syngeneic mouse models, engineered mesenchymal stem cells producing anti-GD2 antibodies were shown to suppress tumor growth significantly, an effect associated with increased infiltration of NK cells into the tumor. researchgate.netnih.gov

Table 1: Preclinical Findings on Disialoganglioside-Mediated Modulation of the Tumor Microenvironment

Finding Model System Implication Reference(s)
Shedding of GD2 supports angiogenesis and immune evasion. General Preclinical Models Tumor progression and resistance to immune attack. nih.gov
GD2 induces T-cell apoptosis. General Preclinical Models Suppression of adaptive immune response. nih.govresearchgate.net
Anti-GD2 antibodies mediate ADCC and CDC. Neuroblastoma & other tumor cell lines Mechanism for therapeutic tumor cell lysis. nih.govresearchgate.netresearchgate.net
Elimination of CD105+ TME cells enhances anti-GD2 therapy. Neuroblastoma Mouse Model Targeting the TME can improve immunotherapy efficacy. aacrjournals.org
Anti-GD2-producing MSCs increase NK cell infiltration and suppress tumor growth. Syngeneic Neuroblastoma Mouse Model A potential cellular immunotherapy strategy. researchgate.netnih.gov
Copper chelation potentiates anti-GD2 therapy by enhancing neutrophil function. Immunocompetent Neuroblastoma Models Novel strategy to overcome immune resistance. researchgate.net

Involvement in Cancer Stem Cell-like Behavior in In Vitro Models

The disialoganglioside GD2 is not only a tumor-associated antigen but has also been identified as a marker for cancer stem cells (CSCs) in several types of cancer. iiarjournals.orgnih.gov CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. frontiersin.org In vitro studies have linked GD2 expression to the aggressive phenotypes characteristic of CSCs. researchgate.netfrontiersin.org

In breast cancer, GD2 has been proposed as a more specific marker for breast cancer stem cells (BCSCs) compared to the commonly used CD44(high)/CD24(low) markers. iiarjournals.org Studies on breast cancer cell lines revealed that basal-type lines, which are typically more aggressive, displayed a higher percentage of GD2-positive cells than luminal-derived cell lines. iiarjournals.org This suggests a role for GD2 in maintaining the stem-like state in certain breast cancer subtypes.

Similarly, in neuroblastoma, GD2 expression is associated with cancer stem cell-like subpopulations. frontiersin.org The presence of GD2 is implicated in signaling pathways that drive cell proliferation, migration, and stemness, contributing to chemoresistance. researchgate.net The targeting of GD2-positive CSCs is therefore an area of active investigation. Preclinical in vitro studies have shown that therapies directed at GD2, such as near-infrared photoimmunotherapy (NIR-PIT), could be effective against tumors with CSC properties. nih.gov The upregulation of GD2 expression has also been explored as a strategy to enhance the efficacy of targeted therapies. For example, treating GD2-low/negative lung cancer cell lines with an EZH2 inhibitor, tazemetostat, was shown to increase GD2 surface expression to levels that made them susceptible to killing by GD2-specific CAR-T cells. bmj.comnih.gov

Table 2: In Vitro Findings on Disialoganglioside Involvement in Cancer Stem Cell-like Behavior

Finding In Vitro Model Implication Reference(s)
GD2 identified as a specific marker for breast cancer stem cells. Human Breast Cancer Cell Lines Potential for targeted therapy against BCSCs. iiarjournals.org
GD2 expression is linked to stemness and chemoresistance. General Cancer Cell Models GD2 contributes to aggressive tumor phenotypes. researchgate.net
GD2 is associated with cancer stem cell-like subpopulations. Neuroblastoma Cell Lines A target for eliminating therapy-resistant cells. frontiersin.org
EZH2 inhibition upregulates GD2 expression on cancer cells. Lung Cancer Cell Lines A strategy to sensitize tumors to GD2-targeted therapies. bmj.comnih.gov

Disialogangliosides in Autoimmune Conditions (Preclinical Models and Molecular Mimicry)

Disialogangliosides are implicated in the pathogenesis of certain autoimmune conditions, particularly those affecting the peripheral nervous system. The primary mechanism thought to initiate this autoimmunity is molecular mimicry, where similarities between microbial antigens and self-antigens, such as gangliosides on nerve cells, lead to an aberrant immune response. nih.govnih.govresearchgate.net Animal models have been instrumental in establishing this link and providing insights into the disease process. nih.govnih.govnih.gov

Molecular Mimicry and Autoantibody Generation in Animal Models

The concept of molecular mimicry as a trigger for autoimmune disease is well-established through preclinical animal models, with Guillain-Barré syndrome (GBS) being a classic example. nih.govresearchgate.net GBS is an autoimmune polyneuropathy often preceded by an infection, most notably with the bacterium Campylobacter jejuni. nih.govnih.gov The pathogenesis involves the generation of autoantibodies against gangliosides located on peripheral nerves. nih.gov

Animal models have provided direct proof for this mechanism. It has been demonstrated that the lipo-oligosaccharide (LOS) structures on the outer membrane of C. jejuni can be identical to the terminal tetrasaccharide of gangliosides like GM1. nih.gov When rabbits are sensitized with a bovine brain ganglioside mixture containing GM1, or with purified GM1, they develop high levels of IgG anti-GM1 antibodies and subsequently exhibit flaccid limb weakness, mimicking the human disease. nih.govjst.go.jp An animal model of the axonal subtype of GBS was also established by immunizing rabbits with C. jejuni LOS that bears a GM1-like structure, leading to the development of anti-GM1 antibodies and neuropathy. nih.gov These models fulfilled the criteria for proving that an autoimmune disease can be triggered by molecular mimicry. nih.gov While much of the foundational work has focused on the monosialoganglioside GM1, the principle extends to other gangliosides, including disialogangliosides, which share structural motifs and are also targets in autoimmune neuropathies. scirp.orgmitogendx.com

Table 3: Animal Models of Molecular Mimicry and Autoantibody Generation

Animal Model Sensitizing Agent Resulting Condition Key Finding Reference(s)
Rabbit Bovine brain ganglioside mixture (including GM1) or purified GM1 Flaccid limb weakness, GBS-like neuropathy Sensitization with self-antigen induces autoimmune disease. nih.govjst.go.jp
Rabbit Campylobacter jejuni LOS with GM1-like structure Flaccid limb weakness, GBS-like neuropathy Microbial mimicry of self-ganglioside triggers autoimmunity. nih.gov
Chicken Campylobacter jejuni O:19 Neuritis mimicking acute motor axonal neuropathy (AMAN) Establishes a direct link between a specific bacterial strain and a GBS subtype. scirp.org

Role in Peripheral Neuropathy Pathogenesis in Experimental Models

Experimental models have directly demonstrated the pathogenic role of antibodies against disialogangliosides in peripheral neuropathy. Antibodies against the disialoganglioside GD1b, for instance, are associated with rare cases of sensory neuropathy. mitogendx.com A pivotal study established a direct causal link by immunizing rabbits with purified GD1b. nih.gov

In this experimental model, a subset of the immunized rabbits developed ataxic sensory neuropathy, characterized by awkward movements while muscle power remained intact. nih.gov Pathological examination revealed axonal degeneration in the dorsal columns of the spinal cord, dorsal roots, and sciatic nerves, along with the degeneration of some nerve cell bodies in the dorsal root ganglia. nih.gov Crucially, all rabbits immunized with GD1b developed anti-GD1b antibodies. nih.gov This model provides strong evidence that an antibody-mediated immune response against the disialoganglioside GD1b can directly cause damage to primary sensory neurons, leading to ataxic neuropathy. nih.gov The expression of disialogangliosides like GD2 on normal peripheral nerve fibers also underlies the dose-limiting neuropathic pain experienced in cancer patients undergoing anti-GD2 antibody therapy, further highlighting the role of these molecules in peripheral nerve biology and pathology. mdpi.comresearchgate.net

Table 4: Experimental Models of Disialoganglioside-Induced Peripheral Neuropathy

Experimental Model Method Key Pathological Findings Conclusion Reference(s)
Rabbit Immunization with purified ganglioside GD1b. Ataxic sensory neuropathy; axonal degeneration in dorsal column, dorsal roots, and sciatic nerve; loss of dorsal root ganglia neurons. Antibody-mediated damage to primary sensory neurons due to sensitization with GD1b causes ataxic sensory neuropathy. nih.gov
Rat (Nerve Constriction Model) Intrathecal administration of GM1 ganglioside. Attenuation of allodynia and hyperalgesia. Exogenous gangliosides can have antinociceptive effects in nerve injury models. mdpi.com

Advanced Methodologies for Disialoganglioside Research

Analytical Techniques for Structural Elucidation and Quantification

Precise and sensitive analytical methods are crucial for understanding the diverse structures and functions of disialogangliosides. These techniques enable researchers to identify and quantify specific disialoganglioside species within complex biological mixtures.

Mass Spectrometry Approaches (e.g., MALDI-TIMS-IMS, High-Performance MS)

Mass spectrometry (MS) has become an indispensable tool in ganglioside research due to its ability to characterize heterogeneous mixtures and identify novel species with potential biomarker value. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Trapped Ion Mobility Spectrometry-Imaging Mass Spectrometry (MALDI-TIMS-IMS) is a powerful technique that allows for the spatial analysis of gangliosides directly from tissue sections. nih.govresearchgate.net This method can separate and identify disialoganglioside isomers, such as GD1a and GD1b, which differ only in the position of a sialic acid residue. nih.gov The unique spatial distributions of these isomers have been mapped in rat hippocampus and spinal cord tissue, providing insights into their distinct biological roles. nih.gov Furthermore, MALDI-TIMS-IMS has been used to characterize the structural and spatial diversity of gangliosides within S. aureus-infected mouse kidney abscesses, revealing molecular heterogeneity not discernible by traditional histology. acs.orgacs.orgnih.gov

High-Performance Mass Spectrometry (HP-MS) , often coupled with liquid chromatography (LC-MS), provides high-throughput analysis, structural characterization, and quantification of gangliosides. nih.gov This approach is essential for profiling gangliosides in various cancer cell lines, such as those from pancreatic, breast, and brain tumors, as well as neuroblastoma. nih.govresearchgate.net For instance, an optimized LC-MS method was able to identify and quantify 76 different gangliosides on the cell membranes of various cell lines, revealing that the diversity in glycan moieties was more pronounced between cancer cell lines than the ceramide portions. mdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been validated for the quantification of specific disialoganglioside lipoforms, like the D18:1-18:0 (C18) and D18:1-20:0 (C20) lipoforms of GD2, in human plasma and serum. researchgate.netnih.gov

Interactive Data Table: High-Performance Mass Spectrometry in Disialoganglioside Analysis

Cell LineCancer TypePredominant Ganglioside(s)Key Findings
COG-N-683 NeuroblastomaInverse relationship between GD1 and GD2. nih.govresearchgate.netDemonstrates specific ganglioside profiles in different cancer types. nih.govresearchgate.net
PSN1 Pancreatic CancerHigh abundance of Hex1Cer and various trisialogangliosides. nih.govresearchgate.netHighlights the diversity of ganglioside expression across cancers. nih.govresearchgate.net
MDA-MB-231BR Breast CancerHigh abundance of GM3. nih.govresearchgate.netIllustrates cell-line specific ganglioside signatures. nih.govresearchgate.net
CRL-1620 GlioblastomaHigh abundance of Ceramide and GM1. nih.govresearchgate.netProvides insight into ganglioside composition in brain tumors. nih.govresearchgate.net
CFPAC1 Pancreatic CancerHigher abundance of mono-sialylated gangliosides compared to noncancerous pancreatic cells. mdpi.comSuggests a role for sialylation patterns in cancer. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Membrane Interactions

Electron Spin Resonance (ESR) spectroscopy, particularly using spin-labeling techniques, is a powerful method for studying the interactions of gangliosides within biological membranes. nih.gov This technique can provide information on the dynamics and organization of lipids and proteins in the membrane. nih.gov By labeling molecules with a stable free radical (a spin label), ESR can detect changes in the molecular motion and environment of the label. This approach has been used to investigate the interactions of ganglioside sphingolipids with membrane proteins. nih.gov

Conventional ESR spectra can distinguish between lipids that are directly associated with a protein and those in the more fluid regions of the bilayer. nih.gov This allows for the determination of the stoichiometry of lipid-protein interactions, which is the number of lipid binding sites on a protein's surface. nih.gov Furthermore, lineshape analysis of ESR spectra can estimate the rate at which lipids exchange between the protein-associated and bulk membrane environments. nih.gov More advanced techniques like two-dimensional Fourier-transform ESR can provide even more detailed insights into the dynamic structure of membranes, for example, by revealing the presence of different lipid components, such as boundary lipids that coat peptides. The combination of ESR with imaging techniques allows for the measurement of macroscopic diffusion coefficients of spin-labeled lipids in membranes. cornell.edu

Immunochemical Assays (e.g., Immunofluorescence, ELISA, Dot Blot)

Immunochemical assays utilize the high specificity of antibodies to detect and quantify disialogangliosides. These methods are widely used in both research and clinical settings.

Immunofluorescence allows for the visualization of disialoganglioside expression and localization within cells and tissues. This technique has been instrumental in demonstrating the differential expression of GD2 and GD3 in neuroblastomas. nih.gov For example, studies have shown that neuroblastomas from low-risk patients tend to have more GD3-positive and GD2-negative cells compared to those from high-risk patients. nih.gov Immunofluorescence has also been used to show that GD2 is a characteristic surface antigen on Ewing sarcoma cells and is involved in the attachment of melanoma cells to the extracellular matrix. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the concentration of disialogangliosides in biological samples like serum and cell culture supernatants. aoadx.combiocompare.com Competitive ELISA assays have been developed for the quantification of GD2, which is crucial for monitoring its levels as a potential tumor biomarker. aoadx.com Both GD2-coated plates and cell-based ELISAs (CbELISAs) using GD2-expressing cell lines have been developed. nih.gov While both methods can yield comparable results, cell-based assays have been found to be more consistent and reproducible. nih.gov ELISA has also been used to quantify the binding of engineered bispecific antibodies to both GD2 and the CD3 complex on T cells. nih.govnih.gov

Dot Blot analysis is a simple and rapid technique for detecting and semi-quantitatively estimating the levels of specific proteins or other molecules, including gangliosides. imagej.netabcam.com In this method, samples are spotted directly onto a membrane, which is then incubated with a specific antibody. abcam.com This technique is useful for screening a large number of samples and can provide an estimation of the target molecule's concentration by comparing the signal from an unknown sample to that of a known standard. abcam.com

Cell and Tissue Culture Models

In vitro models are essential for studying the function of disialogangliosides in a controlled environment. These models range from simple two-dimensional cell cultures to more complex three-dimensional systems that better mimic the in vivo environment.

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures, derived directly from tissues, and immortalized cell lines are fundamental tools in disialoganglioside research. nih.govelsevierpure.com Numerous cancer cell lines, including those from neuroblastoma, melanoma, Ewing sarcoma, and lung cancer, are used to study the expression and function of disialogangliosides like GD2. nih.govbmj.comnih.gov For example, the human neuroblastoma cell line LAN-1 and the melanoma cell line M21 have been used as positive controls for GD2 expression in flow cytometry and immunofluorescence studies. bdbiosciences.com

Immortalized cell lines have been crucial in elucidating the roles of gangliosides in neural cell development and proliferation. The C17.2 cell line, an immortalized neural progenitor cell line, has been used to study the expression and subcellular localization of a-series gangliosides. nih.gov Transfection of this cell line with the gene for GD3 synthase led to the expression of b- and c-series gangliosides and a retardation of cell proliferation, suggesting that specific gangliosides play a role in regulating the growth of neural progenitor cells. nih.gov The relative abundance of various sphingolipids, including disialogangliosides, has been profiled in a panel of cancer cell lines, revealing distinct profiles for neuroblastoma, pancreatic cancer, breast cancer, and glioblastoma cell lines. nih.govresearchgate.net

Interactive Data Table: Disialoganglioside Expression in Various Cell Lines

Cell LineOriginDisialoganglioside ExpressionResearch Application
LAN-1 Human NeuroblastomaHigh GD2 expression. bdbiosciences.comPositive control for GD2 detection; cytotoxicity assays. bdbiosciences.commdpi.com
M21 Human MelanomaHigh GD2 expression. nih.govbdbiosciences.comStudies on cell adhesion and GD2 localization. nih.gov
C17.2 Immortalized Mouse Neural ProgenitorExpresses a-series gangliosides; can be engineered to express b- and c-series. nih.govnih.govInvestigating the role of gangliosides in neural cell proliferation and differentiation. nih.govnih.gov
RD-ES Ewing SarcomaGD2 positive. bmj.comPositive control for GD2 expression. bmj.com
CHLA-255 NeuroblastomaGD2 positive. bmj.comPositive control for GD2 expression. bmj.com
H727 Non-Small Cell Lung CancerHigh GD2 expression. bmj.comInvestigating GD2 as a therapeutic target in lung cancer. bmj.com
T98G Human GlioblastomaGD2 expressing. mdpi.comIn vitro and in vivo studies for GD2-targeted therapies. mdpi.com

Three-Dimensional Culture Systems and Organoids

While not extensively detailed in the provided search results for "Disialoganglioside Mixture," the use of three-dimensional (3D) culture systems and organoids represents a significant advancement in cell biology. These models more accurately replicate the complex cell-cell and cell-matrix interactions found in vivo compared to traditional 2D cultures. The development of these systems for disialoganglioside research would allow for more physiologically relevant studies on the role of these gangliosides in tissue development, cancer progression, and response to therapies.

Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, have been instrumental in elucidating the complex roles of disialogangliosides in both normal physiology and pathological conditions. By precisely modifying the genes responsible for ganglioside biosynthesis, researchers can study the effects of the absence or alteration of specific disialogangliosides.

Gene Knockout and Knock-in Models for Studying Biosynthesis and Function

The targeted disruption of genes encoding key enzymes in the ganglioside biosynthesis pathway has provided significant insights into the function of disialogangliosides.

GD3 Synthase (ST8SIA1) Knockout Models: Mice lacking the GD3 synthase gene (St8sia1) are deficient in all b-series gangliosides, including GD3, GD2, and GT1b. mdpi.comnih.gov While these mice appear to develop normally and have a normal lifespan, they exhibit subtle neurological abnormalities, such as thermal hyperalgesia and mechanical allodynia. mdpi.comnih.gov Interestingly, the absence of GD3 synthase has been shown to attenuate age-related bone loss by suppressing bone resorption. nih.gov In models of Alzheimer's disease, knocking out GD3 synthase improved memory and reduced amyloid-β plaque loads. frontiersin.orgresearchgate.net These mice have an increased expression of a-series gangliosides, which may compensate for the lack of b-series gangliosides. mdpi.comnih.gov

GM2/GD2 Synthase (B4GALNT1) Knockout Models: Knockout of the B4galnt1 gene, which encodes GM2/GD2 synthase, results in the absence of GM2, GD2, and more complex gangliosides. These mice show an accumulation of their precursors, GM3 and GD3. nih.gov A significant finding in these models is the dramatic increase in the expression of 9-O-acetyl GD3, which may play a compensatory role for the missing complex gangliosides. nih.gov

Double Knockout (dKO) Models: Mice with a combined knockout of both GD3 synthase and GM2/GD2 synthase genes are a powerful tool for studying the effects of a near-total absence of complex gangliosides, leaving GM3 as the major ganglioside. nih.goviiarjournals.org These double knockout mice exhibit severe neurodegeneration and are highly susceptible to lethal audiogenic seizures. mdpi.comiiarjournals.org This severe phenotype, in contrast to the milder phenotypes of the single knockout mice, underscores the critical and sometimes redundant roles of different ganglioside series in the central nervous system. iiarjournals.org Studies on these dKO mice have also revealed that the deletion of complex gangliosides leads to a reduction in both bone formation and resorption. iiarjournals.org

ModelGene(s) Knocked OutMajor Accumulated Ganglioside(s)Key Phenotypic Observations
GD3S KOSt8sia1 (GD3 synthase)GM3, GD1aThermal hyperalgesia, mechanical allodynia, reduced age-related bone loss, improved memory in Alzheimer's models. mdpi.comnih.govresearchgate.net
GM2/GD2S KOB4galnt1 (GM2/GD2 synthase)GM3, GD3, 9-O-acetyl GD3Milder phenotype than expected, with 9-O-acetyl GD3 potentially compensating for the lack of complex gangliosides. nih.gov
dKOSt8sia1 & B4galnt1GM3Severe neurodegeneration, lethal audiogenic seizures, reduced bone formation and resorption. mdpi.comiiarjournals.orgiiarjournals.org

Xenograft and Syngeneic Tumor Models for Disease Progression

Xenograft and syngeneic tumor models are indispensable for studying the role of disialogangliosides in cancer. These models involve the transplantation of cancer cells into immunodeficient or immunocompetent mice, respectively.

Xenograft Models: Human tumor cell lines with high expression of disialogangliosides, such as the GD2-positive neuroblastoma cell lines (e.g., CHLA-20) and melanoma cell lines (e.g., M21), are commonly used. snmjournals.orgnih.govnih.gov These models have been crucial for preclinical testing of anti-GD2 immunotherapies. nih.gov For instance, studies using neuroblastoma xenografts in nude mice demonstrated that radiolabeled anti-GD2 monoclonal antibodies could lead to complete tumor ablation. nih.gov Xenograft models of osteosarcoma have also been developed using patient-derived xenografts (PDXs) that exhibit varying levels of GD2 expression, allowing for the investigation of GD2 as a therapeutic target and prognostic biomarker in this disease. nih.govnih.gov

Syngeneic Models: In these models, mouse tumor cells are transplanted into mice with the same genetic background, allowing for the study of the interaction between the tumor and a competent immune system. These models are valuable for evaluating immunotherapies that rely on the host's immune response.

These tumor models have demonstrated that disialogangliosides like GD2 and GD3 are not merely markers but functional molecules that can influence tumor progression. For example, GD2 has been shown to play a significant role in increasing cell growth and adhesion of melanoma cells. nih.gov In breast cancer models, GD2 and GD3 expressing cells display a stem cell-like phenotype, and silencing the genes for their synthesis can reverse these properties. nih.gov

Advanced Imaging Techniques

Advanced imaging techniques have enabled researchers to visualize the precise location of disialogangliosides at the subcellular level and to monitor their expression in living organisms, providing a deeper understanding of their roles in health and disease.

Immunoelectron Microscopy for Subcellular Localization

Immunoelectron microscopy combines the high resolving power of electron microscopy with the specificity of antibody-based labeling to pinpoint the location of molecules within the cell.

The biosynthesis of gangliosides begins in the endoplasmic reticulum and continues in the Golgi apparatus, from where they are transported to the plasma membrane via vesicles. researchgate.net Immunoelectron microscopy studies have confirmed that disialogangliosides are primarily localized to the outer leaflet of the plasma membrane, where their carbohydrate portions extend into the extracellular space. nih.govmdpi.com

In M21 melanoma cells, scanning immunoelectron microscopy revealed that GD2 is not uniformly distributed on the cell surface but is preferentially localized in substrate-associated microprocesses, which may facilitate cell attachment to the extracellular matrix. nih.gov In pathological conditions, such as certain cerebellar neurodegenerative diseases in mice, GD3 has been shown to be expressed on the membranes of reactive astrocytes. nih.gov

Positron Emission Tomography (PET) in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes. In the context of disialoganglioside research, PET imaging is primarily used to detect and monitor tumors that express high levels of these glycolipids. youtube.comyoutube.com

This is achieved by using radiolabeled probes, typically monoclonal antibodies that specifically target a particular disialoganglioside, such as GD2. These antibodies are conjugated with a positron-emitting radionuclide, for example, Zirconium-89 (⁸⁹Zr) or Copper-64 (⁶⁴Cu). snmjournals.orgnih.gov

⁸⁹Zr-labeled Antibodies: The long half-life of ⁸⁹Zr makes it suitable for imaging with intact antibodies, which can take several days to optimally accumulate in the tumor. ⁸⁹Zr-dinutuximab (an anti-GD2 antibody) has been used in mouse models to selectively detect GD2-positive neuroblastoma tumors. snmjournals.orgbioworld.com These studies have shown high specificity, with significantly greater accumulation of the radiotracer in GD2-positive tumors compared to GD2-negative tumors. bioworld.com

⁶⁴Cu-labeled Antibodies: ⁶⁴Cu is another radionuclide used for PET imaging of GD2-expressing tumors. nih.gov Studies with [⁶⁴Cu]Cu-NOTA-hu14.18K322A have successfully detected GD2 expression in mouse models of osteosarcoma, including metastatic lung lesions. nih.govnih.gov The uptake of the radiotracer in these models correlated well with the level of GD2 expression as measured by other methods like flow cytometry, demonstrating the potential of PET to non-invasively assess GD2 status in tumors. nih.gov

PET imaging in animal models has proven to be a valuable tool for:

Detecting GD2-positive primary and metastatic tumors. nih.gov

Distinguishing between tumors with high, moderate, and low levels of GD2 expression. nih.gov

Potentially stratifying patients for anti-GD2 therapies. snmjournals.org

Monitoring the response to treatment.

RadiotracerTargetTumor Model(s)Key Findings
[⁸⁹Zr]Zr-DFO-dinutuximabGD2Neuroblastoma (CHLA-20, SK-N-SH)High specificity and selectivity for GD2-expressing tumors; tumor-to-background ratios of >7:1. snmjournals.orgbioworld.com
[⁶⁴Cu]Cu-Bn-NOTA-hu14.18K322AGD2Osteosarcoma (PDXs)Detected GD2-positive tumors and metastatic lesions; tracer uptake correlated with GD2 expression levels. nih.govnih.gov
[⁶⁴Cu]Cu-NOTA-ch14.18/CHOGD2Neuroblastoma (CHP-134)Highly specific accumulation in neuroblastoma xenografts. nih.gov

Preclinical Therapeutic Strategies Targeting Disialogangliosides

Antibody-Based Immunotherapy in Preclinical Models

Antibody-based therapies leverage the specificity of monoclonal antibodies to target and eliminate cancer cells expressing disialogangliosides. Preclinical research has explored various formats of these antibodies to enhance their therapeutic efficacy.

Monoclonal antibodies targeting GD2 have been extensively studied in preclinical settings. These antibodies primarily mediate their anti-tumor effects through several mechanisms of action.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a primary mechanism where the Fc region of the anti-GD2 antibody binds to Fc receptors on immune effector cells, such as Natural Killer (NK) cells and myeloid cells. nih.gov This engagement activates the effector cells to release cytotoxic granules, leading to the lysis of the tumor cell. Preclinical studies with the humanized anti-GD2 mAb hu14.18K322A demonstrated retained ADCC activity in vitro. nih.gov

Complement-Dependent Cytotoxicity (CDC): In CDC, the anti-GD2 antibody, upon binding to the tumor cell surface, activates the classical complement pathway. nih.gov This leads to the formation of the membrane attack complex (MAC) on the tumor cell membrane, causing opsonization and direct cell lysis. nih.gov While CDC is a demonstrable mechanism in vitro, its contribution to the in vivo anti-tumor effect is considered more modest compared to ADCC for some cancers. nih.gov A murine antibody, 8B6, which targets O-acetyl-GD2 (a derivative expressed by cancer tissues but not peripheral nerves), has been shown in preclinical studies to inhibit tumor growth even without ADCC and CDC. frontiersin.org

Direct Cytotoxicity: Some anti-GD2 antibodies can induce apoptosis or inhibit cell proliferation directly upon binding to the GD2 antigen on the tumor cell surface, without the need for immune effector cells or complement.

Preclinical models have been essential in validating the efficacy of these mAbs. For instance, studies using neuroblastoma xenograft models have shown that anti-GD2 antibodies can significantly inhibit tumor growth and improve survival, effects that are often enhanced when combined with cytokines to boost the immune response. nih.gov

Preclinical ModelAntibodyKey Findings
In vitro assayshu14.18K322ARetained ADCC activity while demonstrating a dramatic decrease in CDC. nih.gov
Murine tumor models8B6 (anti-OAcGD2)Inhibited tumor growth in the absence of ADCC and CDC. frontiersin.org
Mouse modelsDinutuximabCombination with NK cells prior to tumor resection can reduce disease severity and increase survival. nih.gov

To better engage T-cells, the most potent tumoricidal effectors which lack Fc receptors, bispecific antibodies (BsAbs) have been engineered. nih.govnih.gov These molecules possess dual specificity, simultaneously binding to a tumor-associated antigen like GD2 on the cancer cell and to an activating receptor, typically CD3, on the surface of T-cells. nih.gov This cross-linkage redirects polyclonal T-cells to the tumor site, inducing a potent, MHC-independent anti-tumor response. nih.gov

Preclinical studies have validated this approach. Using a monovalent single-chain fragment (scFv) platform, tandem scFv bispecific antibodies targeting GD2 and CD3 were developed and optimized. nih.gov In vitro and in silico modeling helped refine the structure, showing that the orientation of the variable heavy (VH) and light (VL) chains, a (GGGGS)3 linker, and disulfide bond stabilization resulted in the most efficient BsAb for directing T-cells to lyse GD2-positive tumor cells. nih.govnih.gov In animal models, this optimized BsAb effectively inhibited the growth of melanoma and neuroblastoma xenografts. nih.govnih.gov

Further comparative preclinical studies in a human melanoma xenograft model showed that T-cells redirected by an anti-GD2 x CD3 BsAb were more efficient at inducing tumor regression and survived better upon exposure to GD2-positive target cells compared to T-cells modified with a high-affinity chimeric antigen receptor (CAR). nih.gov

Preclinical ModelTherapeutic AgentKey Findings
Melanoma & Neuroblastoma xenograft modelsOptimized GD2/CD3 BsAb (tandem scFv)Efficiently inhibited tumor growth in vivo. nih.govnih.gov
Human melanoma xenograft (M14luc) DKO miceAnti-GD2 x CD3 BsAb vs. hu3F8CAR T-cellsBsAb-redirected T-cells were more efficient in inducing tumor regression and showed better survival than CART cells. nih.gov

To enhance the potency of antibody-based therapies, two main strategies involve fusing antibodies to cytokines (immunocytokines) or conjugating them to cytotoxic drugs (ADCs).

Immunocytokines (ICs) are fusion proteins that combine a tumor-specific mAb with an immunostimulatory cytokine, such as Interleukin-2 (B1167480) (IL-2). nih.govnih.gov This design aims to concentrate the cytokine at the tumor microenvironment, leading to localized immune cell activation. nih.gov The first anti-GD2 immunocytokine was created by fusing the ch14.18 antibody to IL-2. frontiersin.org Preclinical studies demonstrated that this ch14.18-IL2 fusion protein was far more effective in murine tumor models than the separate molecules administered individually, showing commensurate activity with systemic cytokine administration and a prolonged IL-2 effect. frontiersin.orgnih.gov

Antibody-Drug Conjugates (ADCs) link a potent cytotoxic agent to a monoclonal antibody via a chemical linker. nih.gov The antibody serves to specifically target and deliver the toxic payload to cancer cells. Upon binding to the tumor cell, the ADC is typically internalized, allowing for the intracellular release of the cytotoxic drug, leading to cell death. nih.gov While the concept has been extensively studied in preclinical models for various cancers, specific preclinical data for GD2-targeting ADCs is part of a broader development pipeline for targeted cancer therapies. nih.govnih.gov

Therapeutic StrategyPreclinical ModelAgentKey Findings
ImmunocytokineMurine tumor modelsch14.18-IL2More effective anti-tumor activity compared to separate administration of antibody and cytokine. frontiersin.orgnih.gov
ImmunocytokineIn vitroch14.18-IL2Showed more efficient antigen-binding activity compared to the ch14.18 mAb alone. frontiersin.org

Radiolabeled antibodies can be used for both radioimmunodetection and to deliver tumoricidal doses of radiation directly to the tumor site. nih.gov Preclinical studies have demonstrated the feasibility of using radiolabeled anti-GD2 antibodies for targeted imaging and therapy.

In one study, the ch14.18 antibody was labeled with Copper-64 (⁶⁴Cu) using a DOTAGA chelator. The resulting [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO conjugate showed highly specific accumulation (31.6 ± 5.8% ID/g) in neuroblastoma xenografts in mice, with PET imaging clearly visualizing the tumors. nih.gov The specificity was confirmed using GD2-negative tumors and blocking studies. nih.gov

Another study evaluated the humanized anti-GD2 antibody hu3F8 for targeting osteosarcoma. nih.gov The antibody was radiolabeled with Indium-111 ([¹¹¹In]In-hu3F8) and tested in mice with osteosarcoma xenografts. Biodistribution studies revealed selective uptake of the radiopharmaceutical in tumor tissue. nih.gov This highlights the potential of radiolabeled antibodies for targeted delivery in various GD2-positive cancers. nih.gov

Preclinical ModelAgentKey Findings
Neuroblastoma mouse model (CHP-134 xenografts)[⁶⁴Cu]Cu-DOTAGA-ch14.18/CHOHighly specific tumor accumulation (31.6 ± 5.8% ID/g) was demonstrated via PET imaging. nih.gov
Osteosarcoma xenograft-bearing mice[¹¹¹In]In-hu3F8Biodistribution studies showed selective uptake in tumor tissue. nih.gov
Spontaneous osteosarcoma canine models[¹¹¹In]In-hu3F8SPECT/CT imaging demonstrated avid uptake in all metastatic lesions. nih.gov

Cell-Based Immunotherapy Approaches in Preclinical Studies

Cell-based therapies involve genetically engineering a patient's or a donor's immune cells to recognize and attack cancer cells. These "living drugs" represent a powerful and rapidly evolving strategy for targeting disialogangliosides.

CAR technology involves modifying T-cells or NK cells to express a synthetic receptor that recognizes a specific tumor antigen, such as GD2. nih.gov This allows the engineered cells to bind to and kill tumor cells directly, independent of MHC presentation.

GD2-CAR T-Cell Therapy: Numerous preclinical studies have demonstrated the potent anti-tumor activity of GD2-CAR T-cells in various animal models.

Neuroblastoma: In a neuroblastoma xenograft mouse model, GD2-CAR T-cells significantly abrogated tumor growth. researchgate.net Local injection of these cells into tumors in NOD/SCID mice led to substantially slower tumor development compared to control groups. researchgate.net

Lung Cancer: In orthotopic and metastatic mouse models of small cell lung cancer (SCLC), GD2-CAR T-cells incorporating IL-15 and an inducible caspase 9 safety switch controlled tumor growth significantly better than control CAR T-cells. bmj.com In a metastatic model, 9 out of 10 mice treated with GD2-CAR T-cells remained tumor-free. bmj.com

Glioma: Researchers showed that GD2-targeting CAR T-cells could eradicate diffuse intrinsic pontine glioma (DIPG) tumors in animal models, a finding that has since progressed to clinical trials. stanford.eduacir.org

GD2-CAR NK-Cell Therapy: Using NK cells as the effector cell for CAR therapy offers potential advantages. An engineered NK cell line (NK-92) expressing a GD2-specific CAR (derived from the ch14.18 antibody) was shown to effectively lyse GD2-positive neuroblastoma cells in vitro, including drug-resistant lines. nih.gov In a drug-resistant neuroblastoma xenograft mouse model, these GD2-CAR NK-92 cells mediated a significant anti-tumor response, delaying tumor growth and prolonging the survival of treated mice. nih.gov

Preclinical animal models, particularly mouse xenograft models, are fundamental for evaluating the efficacy and persistence of these cell-based therapies before clinical translation. nih.govfrontiersin.org

Therapeutic AgentPreclinical ModelCancer TypeKey Findings
GD2-CAR T-cellsNOD/SCID mice with SH-SY5Y xenograftsNeuroblastomaSubstantially abrogated tumor growth compared to controls. researchgate.net
GD2-CAR T-cells (with IL-15)Orthotopic & metastatic SCLC xenograft miceSmall Cell Lung CancerSignificantly controlled tumor growth; 9/10 mice remained tumor-free in the metastatic model. bmj.com
GD2-CAR T-cellsAnimal modelsDiffuse Intrinsic Pontine Glioma (DIPG)Eradicated DIPG tumors. stanford.edu
GD2-CAR NK-92 cellsDrug-resistant neuroblastoma xenograft miceNeuroblastomaMediated significant anti-tumor response, delayed tumor growth, and prolonged survival. nih.gov

Modulating Disialoganglioside Biosynthesis or Metabolism

Preclinical research has explored methods to decrease the presence of disialogangliosides on cancer cells by interfering with their production or metabolic pathways. These strategies aim to reduce the tumorigenic properties associated with these molecules and potentially overcome resistance to targeted therapies.

Enzymatic Inhibition Strategies in Cell Culture Models

The biosynthesis of disialogangliosides, particularly GD2, is a multi-step enzymatic process that presents opportunities for therapeutic intervention. The synthesis of GD2 from its precursor, GD3, is catalyzed by the enzyme GD2 synthase (B4GALNT1). nih.gov Similarly, the synthesis of GD3 from GM3 is catalyzed by GD3 synthase (ST8SIA1). nih.gov Targeting these or upstream enzymes can effectively deplete the levels of specific gangliosides on the cell surface.

One strategy involves inhibiting glucosylceramide synthase (GCS), an early enzyme in the glycosphingolipid synthesis pathway. In a study involving neuroblastoma (NB) cell lines, the selective GCS inhibitor PPPP (1-phenyl-2-hexadecanoylamino-3-pyrrolidino-1-propanol) was used to inhibit GD2 synthesis. nih.gov Treatment of NB cells with PPPP for three days resulted in a significant reduction in GD2 expression on the cell surface. nih.gov This approach demonstrates that blocking the synthesis pathway at an early stage can prevent the formation of downstream products like GD2.

Table 1: Enzymatic Inhibitors in Cell Culture Models

InhibitorTarget EnzymeCell Culture ModelObserved EffectReference
PPPP (1-phenyl-2-hexadecanoylamino-3-pyrrolidino-1-propanol)Glucosylceramide synthase (GCS)Neuroblastoma cell lines (CHLA-20, SK-N-BE(2))Inhibition of GD2 synthesis and reduced surface expression. nih.gov

Gene Silencing Approaches in In Vitro Systems

Gene silencing techniques, such as RNA interference (RNAi), offer a highly specific method for inhibiting the production of target proteins by degrading their corresponding messenger RNA (mRNA). nih.gov This strategy has been applied in in vitro systems to block the synthesis of disialogangliosides by targeting the enzymes essential for their creation.

The biosynthesis of GD2 is critically dependent on the expression of two key enzymes: GD3 synthase (encoded by the gene ST8SIA1) and GD2 synthase (encoded by the gene B4GALNT1). nih.gov Studies have shown that the expression levels of ST8SIA1 and B4GALNT1 are strongly correlated with a GD2-positive cancer phenotype. nih.gov A two-gene signature combining the expression levels of both ST8SIA1 and B4GALNT1 has been identified as a synergistic predictor of GD2-positive status in neuroblastoma tissues and various cancer cell lines. nih.gov

By using tools like small interfering RNA (siRNA) to specifically silence ST8SIA1 or B4GALNT1, it is possible to halt the ganglioside synthesis pathway at critical junctures. This leads to a significant reduction in the surface expression of GD2 on cancer cells. This approach not only validates the function of these enzymes but also represents a potential therapeutic strategy to render cancer cells that rely on GD2 for their malignant properties more vulnerable. nih.govnih.gov

Table 2: Gene Silencing Targets for Disialoganglioside Synthesis

Target GeneEncoded EnzymeRole in BiosynthesisSystemReference
B4GALNT1GD2 SynthaseConverts GD3 to GD2.In vitro systems nih.gov
ST8SIA1GD3 SynthaseConverts GM3 to GD3 (precursor for GD2).In vitro systems nih.gov

Combination Therapies in Preclinical Models

To enhance the therapeutic efficacy of targeting disialogangliosides, preclinical studies have investigated combining anti-GD2 therapies, primarily monoclonal antibodies (mAbs), with other treatment modalities. These combination strategies aim to create synergistic effects, overcoming resistance mechanisms and improving tumor cell killing.

Synergistic Effects with Conventional Agents or Other Immunotherapies

Combining anti-GD2 antibodies with conventional chemotherapy or other immunotherapeutic agents has shown significant promise in preclinical models. youtube.com The rationale is that chemotherapy can induce immunogenic cell death, making tumors more susceptible to antibody-mediated killing, while other immunotherapies can boost the function of immune effector cells.

Synergy with Chemotherapy: Preclinical findings have demonstrated that combining anti-GD2 mAbs with chemotherapeutic agents like irinotecan (B1672180) or temozolomide (B1682018) results in enhanced anti-tumor activity. nih.govascopubs.org This combination is considered a powerful approach for treating refractory diseases. youtube.com

Synergy with Other Immunotherapies:

Cytokines: The addition of cytokines such as Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Granulocyte-macrophage colony-stimulating factor (GM-CSF) to anti-GD2 mAb regimens enhances the activation and proliferation of effector immune cells, such as Natural Killer (NK) cells, leading to greater antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govnih.gov

Immune Checkpoint Inhibitors: Anti-GD2 mediated ADCC can lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells. nih.gov This suggests a synergistic potential for combining anti-GD2 therapy with anti-PD-1 checkpoint inhibitors to overcome this adaptive resistance mechanism. nih.gov

Other Monoclonal Antibodies: Preclinical mouse models have shown that combining the anti-GD2 antibody dinutuximab with magrolimab, an anti-CD47 mAb, leads to potent synergistic effects by enhancing tumor cell phagocytosis. frontiersin.orgnih.gov

Cell-Based Therapies: The efficacy of anti-GD2 antibodies can be augmented by co-administration with activated immune cells. Preclinical studies using haploidentical NK cells or patient-expanded γδ T cells in murine models showed an enhanced ADCC response against neuroblastoma. nih.govfrontiersin.org

Immunomodulatory Agents: The immunostimulatory drug lenalidomide (B1683929) was found to improve anti-GD2 immunotherapy in a mouse model by enhancing NK cell activation. nih.gov Additionally, the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) demonstrated synergy with anti-GD2 mAbs in mice by increasing the infiltration of active immune cells into the tumor microenvironment. mdpi.com

Table 3: Preclinical Combination Therapies Targeting Disialogangliosides

Anti-GD2 AgentCombination AgentAgent ClassPreclinical ModelObserved Synergistic EffectReference
Dinutuximab (ch14.18)IrinotecanChemotherapySmall Cell Lung CancerEvaluated for enhanced treatment response. ascopubs.org
ch14.18TemozolomideChemotherapyMurine neuroblastoma modelAugmented response in combination with γδ T cells. nih.gov
Anti-GD2 mAbLenalidomideImmunomodulatory DrugNOD/SCID miceImproved immunotherapy via enhanced NK cell activation. nih.gov
Anti-GD2 mAbVorinostatHDAC InhibitorMice with adrenal tumorsIncreased infiltration of active myeloid cells and macrophages into the tumor. mdpi.com
ch14.18/CHOAnti-PD1 mAbImmune Checkpoint InhibitorPreclinical studySuggested synergy due to upregulation of PD-L1/PD-1 by ADCC. nih.gov
DinutuximabMagrolimab (anti-CD47)Monoclonal AntibodyMouse modelsPotent synergism, enhancing antitumor response toward phagocytosis. frontiersin.orgnih.gov
3F8GM-CSFCytokineIn vitroEnhanced ADCC and activation markers. nih.gov
DinutuximabNK cellsCell-based TherapyMouse modelsReduced disease severity and increased survival. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues in Disialoganglioside Biology

Elucidating the Full Repertoire of Disialoganglioside Biological Functions

While the importance of disialogangliosides in the nervous system is well-documented, their functions in other tissues remain largely understudied. frontiersin.orgnih.gov A significant future direction is the systematic exploration of their roles beyond the brain and peripheral nerves, coupled with a more detailed mapping of their expression changes during development.

The aberrant expression of disialogangliosides like GD2 and GD3 in various cancers, including melanoma, neuroblastoma, and breast cancer, has established them as tumor-associated antigens. nih.goviiarjournals.org However, their contribution to the physiology of non-neural tissues in a healthy state is less clear. Future research will likely focus on several key areas:

The Immune System: Disialogangliosides are known to be expressed on certain immune cells, such as lymphocytes and dendritic cells, and can modulate immune responses. nih.govfrontiersin.org For instance, GD3 has been shown to influence the proliferation, activation, and apoptosis of T cells. nih.gov Shed gangliosides in the tumor microenvironment can act as immunosuppressors, inhibiting T cell and dendritic cell function. encyclopedia.pubaai.org Future studies are needed to dissect the precise mechanisms by which disialogangliosides on immune cells regulate immune surveillance, inflammation, and tolerance in non-cancerous contexts.

Mesenchymal Stem Cells (MSCs): The expression of GD2 on MSCs is acknowledged, but its functional significance is not well understood. frontiersin.orgnih.gov Research is required to determine the role of GD2 in MSC biology, including their differentiation potential, migration, and immunomodulatory properties. This could have implications for regenerative medicine and understanding the stromal contribution to various diseases.

Dermal and Epithelial Tissues: GD2 is expressed in normal skin melanocytes. iiarjournals.orgmdpi.com Its physiological role in melanocyte function, pigmentation, and response to UV radiation is an open area of investigation. Similarly, the low-level expression of disialogangliosides in other epithelial tissues warrants further exploration to understand their contribution to tissue homeostasis, barrier function, and wound healing.

Oncogenesis: The role of disialogangliosides in cancer extends beyond being simple markers. GD2 and GD3 are actively involved in tumor cell proliferation, adhesion, migration, and invasion. nih.govencyclopedia.pub Future work will aim to further unravel the signaling pathways modulated by these gangliosides in different cancers. For example, GD2 is thought to promote malignant phenotypes in small-cell lung cancer by recruiting the ASCT2 amino-acid transporter to lipid rafts, thereby enhancing glutamine uptake. nih.gov In breast cancer, GD2 expression is linked to more aggressive features and may play a role in epithelial-mesenchymal transition (EMT). iiarjournals.org

The expression of complex gangliosides, including disialogangliosides, is tightly regulated during embryonic development, often showing high expression that is later downregulated in most adult non-neural tissues. encyclopedia.pubmdpi.com This spatiotemporal pattern suggests critical roles in organogenesis.

Embryogenesis: In the early mammalian brain, the ganglioside profile is dominated by simple forms like GM3 and the disialoganglioside GD3. pnas.org As development proceeds, more complex gangliosides become prevalent. pnas.org This dynamic shift underscores the likely role of GD3 in crucial early neurodevelopmental events such as neurogenesis, cell fate determination, and neurite extension. encyclopedia.pubpnas.org Future research using advanced imaging and single-cell transcriptomics on embryonic tissues will provide a higher-resolution map of this expression, linking specific disialoganglioside profiles to key developmental milestones in both the nervous system and other developing organs.

Postnatal Development and Aging: While expression generally decreases after birth, the persistence or re-emergence of certain disialogangliosides in specific cell populations of adult tissues needs to be systematically studied. mdpi.com Understanding these dynamics is crucial, as subtle changes in ganglioside composition in adult tissues could contribute to aging processes or create a permissive environment for disease development. For instance, gradual changes in the ganglioside composition of human brains have been noted with aging. preprints.org

Advanced Structural and Functional Characterization

A complete understanding of disialoganglioside function requires detailed knowledge of their molecular interactions and their organization within the cell membrane. The glycolipid nature of these molecules has historically presented research challenges, but emerging technologies are opening new avenues for high-resolution analysis. nih.gov

Disialogangliosides exert many of their functions by interacting with and modulating the activity of membrane proteins, including receptors and ion channels. nih.gov Determining the atomic-level structure of these complexes is a key goal for the future.

Cryo-Electron Microscopy (Cryo-EM): Recent revolutions in cryo-EM now allow for the high-resolution structural determination of large, flexible, and membrane-embedded protein complexes that were previously intractable. nih.govgreberlab.org This technique is ideally suited to capture disialogangliosides in complex with their protein partners (e.g., receptor tyrosine kinases) directly within a lipid environment, providing unprecedented insight into the conformational changes induced by the ganglioside.

X-ray Crystallography and NMR: While challenging, co-crystallization of soluble protein domains with ganglioside headgroups or the use of solution NMR spectroscopy can provide detailed information on binding interfaces and dynamics. nih.govsygnaturediscovery.com

Integrative Structural Biology: The most comprehensive understanding will likely come from an integrative approach, combining high-resolution techniques like cryo-EM and X-ray crystallography with lower-resolution methods like small-angle X-ray scattering (SAXS) and computational modeling. nrel.gov This allows for the construction of detailed models of how disialogangliosides interact with proteins, such as the reported interaction between GD3 and the epidermal growth factor receptor (EGFR), to modulate signaling. pnas.orgnrel.gov

Disialogangliosides are not uniformly distributed across the cell membrane but are enriched in dynamic microdomains known as lipid rafts. researchgate.netmdpi.com Studying these molecules in their native cellular context is critical to understanding their function.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy) can bypass the diffraction limit of light, enabling the visualization of ganglioside clustering and their co-localization with specific proteins within lipid rafts at the nanoscale.

In Situ Cryo-Electron Tomography (Cryo-ET): This powerful technique allows for the visualization of molecular complexes directly within vitrified, intact cells, providing the ultimate contextual information. eie.gr Future developments in cryo-ET could enable the direct visualization of disialoganglioside-rich domains and their associated protein machinery within the cellular landscape.

Analysis of the Tumor Microenvironment (TME): The TME is a complex ecosystem where cancer cells interact with stromal and immune cells. nih.govbiorxiv.org Advanced in situ imaging techniques applied to tumor tissues can map the distribution of shed disialogangliosides and analyze their impact on the spatial organization and function of different cell types within the TME. nih.govaacrjournals.org For example, analyzing the TME after GD2-targeted immunotherapy can reveal how these therapies alter the immune cell infiltrate and ganglioside expression on remaining tumor cells. biorxiv.org

Mechanistic Insights into Disease Pathogenesis

A deeper understanding of the fundamental biology of disialogangliosides will directly translate into a clearer picture of their role in human diseases, moving beyond correlation to causation.

Neurodegenerative Diseases: Altered ganglioside metabolism is implicated in several neurodegenerative disorders. nih.govresearchgate.net For example, while GM1 is seen as largely neuroprotective in Parkinson's disease, b-series disialogangliosides like GD3 can be pro-apoptotic. nih.govd-nb.info In inflammatory conditions, microglia can release GD3, which specifically induces oligodendrocyte apoptosis, suggesting a potential mechanism for demyelination in diseases like multiple sclerosis. d-nb.info Future research must focus on the specific enzymatic dysregulation that leads to these pathological shifts in ganglioside profiles and how these changes disrupt crucial cellular processes like protein folding, signal transduction, and mitochondrial function. nih.govresearchgate.net

Autoimmune Diseases: In some autoimmune neuropathies, gangliosides act as autoantigens, triggering a pathogenic immune response. researchgate.net Furthermore, altered ganglioside expression may contribute to other autoimmune conditions. For instance, the trisialoganglioside GT1b is overexpressed in the orbital tissue of patients with thyroid-associated ophthalmopathy and can stimulate the production of hyaluronic acid by orbital fibroblasts, a key event in the disease's pathogenesis. arvojournals.org Future studies will need to identify the triggers for this loss of tolerance and clarify how specific antiganglioside antibodies lead to tissue damage.

Cancer Progression: The role of disialogangliosides in promoting cancer is an area of intense investigation. researchgate.netnih.gov They are known to enhance tumor cell survival, invasion, and angiogenesis. encyclopedia.pub A key future goal is to fully delineate the signaling pathways they hijack. For example, the GD3 synthase enzyme (ST8SIA1), which is critical for the production of b-series gangliosides, has been shown to regulate the FAK/AKT/mTOR signaling pathway in breast cancer. frontiersin.org Understanding these mechanisms in detail will be essential for developing therapies that target not just the ganglioside itself, but the downstream pathways it activates.

Disialoganglioside-Mediated Immunomodulation in Autoimmune Diseases and Cancer

Disialogangliosides, particularly GD2, play a significant role in modulating the immune system, a characteristic that is being explored for its therapeutic potential in both cancer and autoimmune diseases. In the context of cancer, GD2 is highly expressed on the surface of various tumors of neuroectodermal origin, including neuroblastoma, melanoma, and certain sarcomas, while having limited expression in normal tissues. nih.govnih.gov This differential expression makes it a prime target for immunotherapy. frontiersin.orgnih.gov The presence of GD2 on tumor cells is associated with more malignant characteristics, such as increased cell proliferation, migration, invasion, and evasion of the immune system. nih.gov

Preclinical research has demonstrated that targeting GD2 can trigger potent anti-tumor immune responses. Therapeutic strategies are often aimed at initiating antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), where immune cells are recruited to destroy the cancer cells. nih.govfrontiersin.org Furthermore, GD2 itself can influence the tumor microenvironment, contributing to T-cell dysfunction and acting as an immune checkpoint. frontiersin.org Blocking these immunosuppressive functions is a key area of investigation. For instance, some studies suggest that GD2 can function as a ligand for immune checkpoint receptors like Siglec-7, which is expressed on immune cells such as monocytes and natural killer (NK) cells. frontiersin.org

While the focus has been heavily on cancer, the immunomodulatory properties of disialogangliosides are also relevant to autoimmune diseases. drugbank.commdpi.com In these conditions, the immune system mistakenly attacks the body's own tissues. Engineered regulatory T cells (Tregs) that target specific antigens are being explored in preclinical models of autoimmune diseases like multiple sclerosis. mdpi.com Although direct targeting of disialogangliosides in autoimmune diseases is a less explored area, the principles of modulating immune responses through these glycolipids could offer novel therapeutic avenues. Rodent models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis for rheumatoid arthritis, provide platforms to investigate such novel immunomodulatory strategies. oncodesign-services.com

Role in Resistance Mechanisms to Therapeutic Interventions in Preclinical Models

A significant challenge in cancer therapy is the development of resistance to treatment. In the context of disialoganglioside-targeted therapies, preclinical models have been instrumental in identifying mechanisms of resistance. One area of concern is the potential for tumors to downregulate or lose the expression of the target antigen, such as GD2, following monoclonal antibody therapy, although this has been found to be a rare event in neuroblastoma. uu.nl

Another mechanism of resistance involves the tumor microenvironment. For example, in preclinical models of pediatric sarcomas, the presence of myeloid-derived suppressor cells (MDSCs) has been shown to mediate resistance to CAR T-cell therapy targeting GD2. uu.nl These MDSCs can suppress the activity of the engineered T cells, thereby reducing the effectiveness of the treatment.

Furthermore, preclinical studies have shown that the expression of immune checkpoint molecules, such as PD-L1, can be upregulated in response to anti-GD2 antibody-mediated ADCC. nih.gov This upregulation can inhibit the anti-tumor immune response. Combining anti-GD2 therapies with checkpoint inhibitors is a strategy being explored in preclinical models to overcome this resistance mechanism. nih.gov Additionally, the expression of GD2 has been linked to chemotherapy resistance in some cancers, such as osteosarcoma, where higher GD2 expression has been observed in recurrent tumors compared to primary tumors. nih.gov

Novel Therapeutic Modality Development (Preclinical Focus)

The unique expression pattern of disialogangliosides on tumor cells has spurred the development of innovative therapeutic modalities in preclinical settings. These next-generation therapies aim to improve targeting, enhance efficacy, and reduce side effects.

Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. mdpi.com They are being developed as an alternative to antibodies for targeting GD2. nih.gov Preclinical studies have explored the use of GD2-specific aptamers for the targeted delivery of therapeutic agents, such as siRNA and small molecule inhibitors, to tumor cells. researchgate.net These aptamer-based systems have shown the potential to specifically accumulate in GD2-positive tumors in vivo, leading to tumor growth inhibition with minimal side effects on normal tissues. researchgate.net The advantages of aptamers include their ease of synthesis, lower immunogenicity compared to antibodies, and rapid tissue penetration. mdpi.com

Photoimmunotherapy (PIT): Near-infrared photoimmunotherapy (NIR-PIT) is a novel cancer therapy that utilizes an antibody-photosensitizer conjugate. researchgate.net In preclinical models, an anti-GD2 antibody is conjugated to a photoabsorber, IRDye700DX (IR700). nih.gov When this conjugate binds to GD2-expressing tumor cells and is subsequently exposed to near-infrared light, it induces rapid and specific cell death. nih.govresearchgate.net Preclinical studies have demonstrated the efficacy of GD2-targeted NIR-PIT in various tumor models, including neuroblastoma and osteosarcoma, showing superior therapeutic effects compared to the anti-GD2 monoclonal antibody alone. nih.gov This approach offers a highly localized and targeted treatment that minimizes damage to surrounding healthy tissues. researchgate.net

Therapeutic ModalityTargetMechanism of ActionPreclinical Model Findings
Aptamers GD2High-specificity binding for targeted drug delivery.Specific accumulation in GD2+ tumors, leading to growth inhibition. researchgate.net
Photoimmunotherapy (PIT) GD2Antibody-photosensitizer conjugate induces cell death upon NIR light exposure.Superior therapeutic efficacy compared to monoclonal antibody alone in neuroblastoma and osteosarcoma models. nih.gov

The development of vaccines that can stimulate the body's own immune system to recognize and attack cancer cells expressing specific disialogangliosides is a promising area of research. Preclinical studies in animal models have been crucial in evaluating the feasibility and efficacy of this approach.

Vaccines targeting GD2 and another disialoganglioside, GD3, have been investigated. For instance, a vaccine containing GD3 combined with adjuvants was tested in normal dogs. nih.gov The study found that the vaccine was able to overcome immune tolerance to this self-antigen, inducing both antibody (IgM and IgG) and cell-mediated cytotoxic responses against melanoma cells. nih.gov The inclusion of adjuvants like CpG oligodeoxynucleotides was shown to enhance the immune response. nih.gov

In murine models of melanoma, a GD3-based vaccine has been shown to increase the number of natural killer T (NKT) cells, which are important effector cells in cancers with lipid antigens. google.com These preclinical findings support the potential of disialoganglioside-based vaccines to elicit a potent and lasting anti-tumor immune response. ecancer.org

Vaccine TargetAnimal ModelKey Findings
GD3 Normal DogsOvercame immune tolerance, induced IgM and IgG antibodies, and cell-mediated cytotoxicity against melanoma cells. nih.gov
GD3 Murine Melanoma ModelIncreased natural killer T (NKT) cells, which are key effector cells. google.com

Systems Biology and Omics Approaches

To fully comprehend the intricate roles of disialogangliosides in health and disease, researchers are increasingly turning to systems biology and "omics" approaches. These methods allow for the large-scale analysis of biological molecules and their interactions within a cell or organism.

The integration of data from glycomics (the study of all glycans in an organism), proteomics (the study of all proteins), and transcriptomics (the study of all RNA transcripts) offers a powerful approach to uncover the complex regulatory networks involving disialogangliosides. nih.govbiorxiv.org Changes in the expression of disialogangliosides are often the result of altered expression of the enzymes involved in their biosynthesis. bmj.com

By combining these omics datasets, researchers can identify correlations between the expression of specific genes (transcriptomics), the abundance of corresponding enzymes (proteomics), and the resulting changes in the cellular glycan profile (glycomics). mdpi.comfrontiersin.org For example, an integrative analysis could reveal that the upregulation of a particular glycosyltransferase gene at the transcript level leads to an increase in the corresponding protein, which in turn results in higher cell surface expression of a specific disialoganglioside.

In cancer research, such integrative analyses have been used to distinguish cancer cases from controls with greater accuracy than using a single omics approach alone. nih.gov In the context of glioblastoma, combined transcriptomic and proteomic analyses have provided new insights into tumor recurrence by identifying altered signaling pathways. nih.gov Applying these integrative methods to the study of disialogangliosides holds the promise of identifying novel biomarkers for disease and new therapeutic targets by providing a more holistic understanding of their biological functions and regulatory mechanisms. biorxiv.org

Computational Modeling of Disialoganglioside Pathways and Interactions

Computational modeling has emerged as a powerful tool to unravel the complex biology of disialogangliosides, offering insights into their metabolic pathways and dynamic interactions that are often difficult to capture through experimental methods alone. These in silico approaches allow for the simulation and prediction of molecular behaviors, from the regulation of biosynthetic pathways to the intricate details of protein-ligand binding. By integrating data from genomics, transcriptomics, and lipidomics, computational models provide a systems-level understanding of how disialoganglioside expression and function are orchestrated. nih.govacs.orgmdpi.com

Flux balance analysis, another constraint-based modeling technique, predicts metabolic flux distributions at a steady state without requiring detailed kinetic parameters. wikipedia.orgnilssonlab.se By defining an objective function, such as maximizing biomass production or the synthesis of a specific ganglioside, FBA can simulate the metabolic capabilities of a cell under different conditions. wikipedia.org This method has been used to predict essential genes in metabolic networks and can be applied to understand the metabolic reprogramming that leads to altered disialoganglioside expression in diseases like cancer. researchgate.netnih.gov A recent study developed a method that integrates transcriptome data with the topology of the glycosphingolipid biosynthesis pathway to discriminate enzyme activity among the different ganglioside series, offering a more refined analysis of the GSL profile in neuroblastic tumors. nih.gov

At the molecular interaction level, computational techniques such as molecular dynamics (MD) simulations and docking are invaluable for studying the conformational dynamics of disialogangliosides and their binding to proteins. MD simulations provide an atomistic view of how these complex glycolipids behave in a membrane environment and how they interact with water and other molecules. tandfonline.comacs.org These simulations have been used to investigate the conformational preferences of disialogangliosides like GD1a, GD1b, and GD3, revealing the significant role of water-mediated hydrogen bonding in their structural stabilization. tandfonline.com Furthermore, MD simulations have been instrumental in understanding how disialogangliosides interact with proteins, such as the binding of GD1a to cholera toxin, by elucidating the specific binding modes and the energetic contributions of these interactions. tandfonline.com

Docking algorithms, such as CDOCKER and GLIDE, are used to predict the binding poses of disialogangliosides to proteins, which is crucial for understanding their function and for designing targeted therapies. nih.govplos.org For example, molecular docking was used to model the interaction between the disialoganglioside GD2 and the anti-GD2 monoclonal antibody 3F8. plos.orgnih.gov These studies have identified the key amino acid residues involved in the binding, highlighting the importance of hydrogen bonding and electrostatic interactions. nih.govnih.gov

Building on these docking models, in silico scanning mutagenesis can be employed to predict the effect of specific amino acid mutations on binding affinity and to engineer proteins with enhanced properties. nih.gov This approach was successfully used to redesign a humanized anti-GD2 antibody, leading to a variant with increased affinity and enhanced tumor cell-killing capabilities. nih.govnih.gov The computational predictions were subsequently validated by experimental data, demonstrating the power of these in silico methods in guiding protein engineering efforts. nih.govfrontiersin.org

The integration of these multi-scale computational approaches, from pathway modeling to detailed molecular simulations, provides a comprehensive framework for investigating the biology of disialogangliosides. These models not only enhance our fundamental understanding of these complex molecules but also serve as predictive tools for identifying new therapeutic targets and for the rational design of novel diagnostics and treatments.

Data Tables

Table 1: Computational Methods in Disialoganglioside Research

Computational Method Application in Disialoganglioside Research Key Findings/Insights References
Kinetic Modeling Simulating the dynamics of glycosphingolipid biosynthesis pathways.Identifies rate-limiting steps and predicts metabolic responses to perturbations. osti.govosti.govnih.gov
Flux Balance Analysis (FBA) Predicting metabolic flux distributions in ganglioside synthesis at steady state.Elucidates metabolic reprogramming in disease and predicts essential genes. researchgate.netwikipedia.orgnih.gov
Molecular Dynamics (MD) Simulations Investigating the conformational dynamics and interactions of disialogangliosides.Reveals the role of water in stabilization and details of protein-ligand binding. tandfonline.comacs.orgnih.gov
Molecular Docking Predicting the binding modes of disialogangliosides to proteins.Identifies key interacting residues and informs drug/antibody design. plos.orgnih.govresearchgate.net
In Silico Mutagenesis Predicting the effect of amino acid mutations on protein-disialoganglioside binding.Guides the engineering of antibodies with enhanced affinity and efficacy. nih.govnih.govfrontiersin.org

Table 2: Research Findings from Computational Modeling of Disialoganglioside Interactions

Disialoganglioside Interacting Protein/Molecule Computational Method(s) Used Key Research Finding References
GD1a, GD1b, GD3Cholera ToxinMolecular Mechanics, Molecular DynamicsRevealed multiple binding modes for GD1a and single modes for GD1b and GD3, highlighting the role of water-mediated hydrogen bonds. tandfonline.com
GD2Anti-GD2 Antibody (5F11)Molecular Modeling, Molecular Dynamics, Docking (CDOCKER)Identified key residues in the antibody's CDR loops (Arg90 and Tyr93) as crucial for binding to GD2. nih.gov
GD2Anti-GD2 Antibody (3F8)Docking, In Silico Scanning MutagenesisA single point mutation (Heavy Chain: Gly54Ile) was predicted and confirmed to enhance antibody-dependent cell-mediated cytotoxicity. nih.gov
GD2GD2 Synthase (B4GALNT1)Molecular Dynamics SimulationsShowed that hydrophobic loops of the enzyme can insert into the lipid bilayer to access and process lipid substrates. nih.gov
GM3, GD3Sialyltransferase (ST8Sia-I)qPCR and Ganglioside Expression AnalysisLPS stimulation of macrophages led to a decrease in ecto-ST8Sia-I expression, reducing GD3 and increasing GM3 levels. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing disialoganglioside mixtures in lipidomics research?

  • Methodological Answer : Disialoganglioside mixtures require multi-modal characterization. Thin-layer chromatography (TLC) is commonly used for preliminary separation, followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) for precise quantification of individual gangliosides (e.g., GD2, GD3) . Flow cytometry with GD2-specific antibodies (e.g., clone 14.G2a) can validate surface expression in cellular models . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended, particularly for distinguishing between isoforms like GD1a and GD1b .

Q. How should researchers design experiments to assess the binding specificity of disialoganglioside mixtures to cellular receptors?

  • Methodological Answer : Use competitive binding assays with phage-displayed peptides (e.g., WHWRLPS-phage) to identify GD2-specific interactions . Include negative controls such as non-binding gangliosides (e.g., GM1) and BSA-blocked surfaces to minimize non-specific binding. Quantitative binding affinity measurements via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are critical for validating specificity .

Q. What model systems are appropriate for studying disialoganglioside mixture interactions in neurological contexts?

  • Methodological Answer : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are suitable for in vitro studies. For in vivo models, transgenic mice expressing human GD2 synthase enable investigation of disialoganglioside roles in neural development and pathology . Ensure lipid mixtures are reconstituted in physiologically relevant ratios (e.g., phosphatidylserine:ganglioside = 4:1) to mimic membrane microdomains .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of disialoganglioside mixtures across experimental models?

  • Methodological Answer : Apply a mixed-methods framework:

  • Quantitative : Meta-analysis of dose-response curves across studies, adjusting for variables like lipid composition and cell type .
  • Qualitative : Cross-validate findings using structural analogs (e.g., GD3 vs. GD2) to isolate functional contributions .
  • Integration : Use triangulation matrices to compare in vitro binding data with in vivo functional outcomes (e.g., neurite outgrowth assays) .

Q. What methodological considerations are critical when integrating this compound data from heterogeneous sources (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Data normalization : Standardize activity metrics (e.g., IC50 values) using reference compounds like GD2-positive M21 cells .
  • Cross-platform validation : Combine SPR (quantitative) with confocal microscopy (qualitative spatial distribution data) to address discrepancies .
  • Statistical rigor : Employ multivariate analysis to account for confounding factors (e.g., lipid oxidation during storage) .

Q. How can researchers optimize mixture design strategies to study synergistic effects of disialoganglioside components?

  • Methodological Answer : Use a D-optimal mixture design to systematically vary ratios of GD2, GD3, and neutral lipids (e.g., phosphatidylcholine). Prioritize resolution IV fractional factorial designs to identify significant interactions while minimizing runs . Include center points to assess curvature and replicate experiments to distinguish signal from noise. For non-linear effects (e.g., GD2 clustering), apply Gaussian mixture models to deconvolute synergistic vs. additive behaviors .

Methodological Notes

  • Avoiding Bias : When comparing disialoganglioside isoforms, ensure blinding during data collection and analysis to mitigate confirmation bias .
  • Literature Review : Cross-reference findings with primary sources (e.g., phage-binding studies ) rather than vendor-provided data .
  • Ethical Compliance : For human-derived samples, adhere to IRB protocols for ganglioside extraction and storage, as outlined in biomedical research guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.